Anthracene, 1,9-diiodo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
820208-65-9 |
|---|---|
Molecular Formula |
C14H8I2 |
Molecular Weight |
430.02 g/mol |
IUPAC Name |
1,9-diiodoanthracene |
InChI |
InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI Key |
PDFYWZUXMIBSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,9-Diiodoanthracene from 1,9-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Disubstituted anthracenes are valuable scaffolds in materials science and medicinal chemistry. The conversion of 1,9-dichloroanthracene to 1,9-diiodoanthracene is a key transformation, as the iodo-substituted product offers a more reactive handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the synthesis of a diverse range of derivatives. This guide details a proposed synthetic route, a hypothetical experimental protocol, and the underlying chemical principles.
Proposed Synthetic Pathway: The Aromatic Finkelstein Reaction
The synthesis of 1,9-diiodoanthracene from 1,9-dichloroanthracene can be achieved through a copper-catalyzed Finkelstein reaction.[1] Aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution. Therefore, a catalyst is typically required to facilitate the halogen exchange. Copper(I) iodide (CuI) is a commonly used catalyst for such transformations, often in the presence of a stabilizing ligand.
The proposed reaction is as follows:
1,9-Dichloroanthracene + 2 NaI --(CuI, Ligand, Solvent, Δ)--> 1,9-Diiodoanthracene + 2 NaCl
The mechanism involves the coordination of the aryl chloride to the copper(I) catalyst, followed by oxidative addition. The iodide anion then displaces the chloride from the copper center, and subsequent reductive elimination yields the desired aryl iodide and regenerates the catalyst. The use of a high-boiling polar aprotic solvent is crucial to dissolve the reactants and to reach the high temperatures often necessary for this transformation. The precipitation of sodium chloride from the reaction mixture can help drive the equilibrium towards the product.[1][2]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
Materials:
-
1,9-Dichloroanthracene (1.0 eq)
-
Sodium Iodide (NaI, 2.5 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,9-dichloroanthracene, sodium iodide, and copper(I) iodide.
-
Purge the flask with dry nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe, followed by the N,N'-dimethylethylenediamine ligand.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1,9-diiodoanthracene.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are based on typical conditions for related aromatic Finkelstein reactions and should be used as a starting point for optimization.
| Parameter | Value |
| Reactants | |
| 1,9-Dichloroanthracene | 1.0 mmol (e.g., 247 mg) |
| Sodium Iodide (NaI) | 2.5 mmol (e.g., 375 mg) |
| Copper(I) Iodide (CuI) | 0.1 mmol (e.g., 19 mg) |
| N,N'-Dimethylethylenediamine | 0.2 mmol (e.g., 18 mg) |
| Solvent | |
| Anhydrous DMF | 5 mL |
| Reaction Conditions | |
| Temperature | 130 °C |
| Reaction Time | 24-48 hours |
| Yield (Hypothetical) | |
| Isolated Yield | 60-80% |
Safety Considerations
-
1,9-Dichloroanthracene and 1,9-diiodoanthracene are potential irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) iodide is toxic. Avoid inhalation and skin contact.
-
DMF is a reproductive toxin. Work in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent oxidation of the copper catalyst.
Conclusion
The synthesis of 1,9-diiodoanthracene from 1,9-dichloroanthracene via a copper-catalyzed Finkelstein reaction represents a feasible and effective strategy. This guide provides a robust starting point for researchers in the field. The provided experimental protocol and reaction parameters are based on established chemical principles and can be optimized to achieve high yields of the desired product, which is a versatile intermediate for the development of novel materials and pharmaceuticals.
References
An In-depth Technical Guide to the Synthesis of Iodoanthracenes at the 1 and 9 Positions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic approaches for obtaining iodoanthracene isomers, with a specific focus on the 1- and 9-substituted products. While electrophilic iodination is a common method for the functionalization of aromatic rings, its application to anthracene presents unique challenges and regioselectivity considerations. This document outlines established protocols, discusses the underlying reaction mechanisms, and presents quantitative data where available.
Introduction: The Regioselectivity of Electrophilic Substitution on Anthracene
Anthracene, a polycyclic aromatic hydrocarbon, exhibits distinct reactivity patterns in electrophilic substitution reactions. The electron density is highest at the C9 and C10 positions, making them the most favorable sites for electrophilic attack. This preference is attributed to the superior resonance stabilization of the corresponding sigma complex (arenium ion) intermediate, which retains two intact benzene rings. Consequently, direct electrophilic substitution on anthracene almost exclusively yields 9-substituted or 9,10-disubstituted products.
Obtaining substitution at the C1 position is significantly more challenging and typically cannot be achieved through direct electrophilic attack on unsubstituted anthracene. The formation of the C1-substituted sigma complex is less energetically favorable as it disrupts the aromaticity of two of the three rings. Therefore, the synthesis of 1-iodoanthracene necessitates alternative strategies, often involving multi-step sequences with pre-functionalized starting materials.
Synthesis of 9-Iodoanthracene
Direct electrophilic iodination of anthracene to produce 9-iodoanthracene is not a commonly employed method due to potential side reactions and the difficulty in controlling the reaction. A more reliable and well-documented approach involves a halogen-metal exchange from a readily available precursor, 9-bromoanthracene, followed by quenching with molecular iodine.
Experimental Protocol: Synthesis of 9-Iodoanthracene from 9-Bromoanthracene[1]
This procedure details the synthesis of 9-iodoanthracene via a lithium-halogen exchange reaction.
Materials:
-
9-Bromoanthracene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.4 M in hexanes)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (MeOH)
-
Sodium bisulfite solution
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 9-bromoanthracene (6.0 g, 23.33 mmol) in anhydrous tetrahydrofuran (100 mL) in a two-necked round-bottomed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (14.58 mL of a 2.4 M solution, 35 mmol) dropwise over approximately 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at a temperature between -78 °C and -50 °C for 2 hours.
-
Add solid iodine (10.7 g, 42 mmol) to the reaction mixture.
-
After 45 minutes, slowly warm the mixture to room temperature.
-
Continue to stir the reaction mixture at room temperature for approximately 12 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution and stir for 30 minutes.
-
Extract the product with dichloromethane.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure until a small amount of solvent remains.
-
Add anhydrous methanol to precipitate the yellow solid product, 9-iodoanthracene.
-
Isolate the solid by filtration.
Quantitative Data:
| Starting Material | Product | Yield |
| 9-Bromoanthracene | 9-Iodoanthracene | 56.55% |
Reaction Workflow:
Caption: Workflow for the synthesis of 9-iodoanthracene.
Reaction Mechanism: Halogen-Metal Exchange and Iodination
The synthesis of 9-iodoanthracene from 9-bromoanthracene proceeds through a two-step mechanism:
-
Lithium-Halogen Exchange: n-Butyllithium, a strong organolithium base, reacts with 9-bromoanthracene. The butyl group exchanges with the bromine atom to form 9-anthracenyllithium and butyl bromide. This reaction is typically fast at low temperatures.
-
Iodination: The highly nucleophilic 9-anthracenyllithium then reacts with molecular iodine in a straightforward nucleophilic attack to form 9-iodoanthracene and lithium iodide.
Caption: Mechanism of 9-iodoanthracene synthesis.
Synthesis of 1-Iodoanthracene
As previously mentioned, the direct electrophilic iodination of anthracene to yield 1-iodoanthracene is not a feasible synthetic route due to the strong directing effect towards the 9-position. The synthesis of 1-iodoanthracene requires a multi-step approach, often starting from a precursor that facilitates substitution at the desired position.
A comprehensive search of the scientific literature did not yield a standard, reproducible protocol for the direct synthesis of 1-iodoanthracene from unsubstituted anthracene. The methods for achieving substitution at the terminal rings of anthracene often involve the introduction of directing groups or the use of complex, multi-step synthetic pathways.
Challenges and Considerations:
-
Steric Hindrance: The 1-position is more sterically hindered than the 9-position, which further disfavors electrophilic attack at this site.
-
Alternative Strategies: The synthesis of 1-substituted anthracenes might involve strategies such as:
-
Directed Ortho Metalation: Using a directing group at a neighboring position to guide lithiation to the 1-position, followed by quenching with an iodine source.
-
Sandmeyer Reaction: Starting from 1-aminoanthracene, which can be diazotized and subsequently treated with iodide.
-
Cyclization Reactions: Building the anthracene ring system from a precursor that already contains the iodine atom at the desired position.
-
Due to the lack of a well-established, direct protocol for the synthesis of 1-iodoanthracene, a detailed experimental procedure is not provided in this guide. Researchers seeking to synthesize this isomer should consult advanced organic synthesis literature and consider multi-step synthetic strategies.
Challenges in the Direct Electrophilic Iodination of Anthracene
Several challenges complicate the direct electrophilic iodination of anthracene:
-
Chlorination with Iodine Monochloride: The reaction of anthracene with iodine monochloride (ICl) has been reported to yield chlorinated products instead of the expected iodoanthracene.[1] This is due to the polar nature of the I-Cl bond and the potential for an electron transfer mechanism.
-
Oxidation: Anthracene is susceptible to oxidation, particularly at the 9 and 10 positions, to form anthraquinone. This can be a significant side reaction, especially under harsh reaction conditions or in the presence of oxidizing agents.
-
Low Reactivity of Iodine: Molecular iodine (I₂) is a relatively weak electrophile and requires activation, typically with an oxidizing agent or a Lewis acid, to effect iodination of aromatic rings.
Conclusion
The electrophilic iodination of anthracene is heavily biased towards substitution at the 9 and 10 positions. While the synthesis of 9-iodoanthracene can be reliably achieved through a halogen-metal exchange reaction starting from 9-bromoanthracene, the synthesis of 1-iodoanthracene via direct iodination of the parent hydrocarbon is not a practical approach. The preparation of 1-iodoanthracene requires more elaborate synthetic strategies that circumvent the inherent regioselectivity of the anthracene core. This guide provides a detailed and reproducible protocol for the synthesis of 9-iodoanthracene and highlights the key challenges and considerations for the synthesis of iodoanthracene isomers for research and development purposes.
References
Spectroscopic Characterization of 1,9-Diiodoanthracene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Their unique electronic and photophysical properties make them valuable scaffolds for the design of novel therapeutic agents and advanced materials. The introduction of heavy atoms, such as iodine, into the anthracene core can significantly modulate these properties, offering pathways to new functionalities. This technical guide focuses on the spectroscopic characterization of a specific, lesser-studied isomer: 1,9-diiodoanthracene. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data for this particular compound.
The reactivity of the anthracene ring system is a critical factor in determining the feasibility and outcome of substitution reactions. Electron density calculations and extensive experimental evidence have consistently shown that the 9 and 10 positions (the meso positions) of anthracene are the most electron-rich and sterically accessible sites. Consequently, electrophilic substitution and oxidation reactions preferentially occur at these positions. This inherent reactivity preference makes the synthesis of asymmetrically substituted anthracenes, such as the 1,9-diiodo isomer, a significant synthetic challenge.
While direct spectroscopic data for 1,9-diiodoanthracene is not available, this guide will provide a framework for its characterization based on the known spectroscopic properties of anthracene and its other halogenated derivatives. We will outline the expected spectral features and provide detailed, generalized experimental protocols that would be essential for the characterization of this molecule, should it be synthesized.
Predicted Spectroscopic Properties and Data Presentation
Although no specific quantitative data for 1,9-diiodoanthracene has been found, we can predict the expected spectroscopic characteristics. The following tables are placeholders, structured for the clear presentation of data once it becomes available.
Table 1: Predicted UV-Visible Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Hexane | ||
| Dichloromethane | ||
| Acetonitrile |
Table 2: Predicted Fluorescence Emission Data
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Hexane | |||
| Dichloromethane | |||
| Acetonitrile |
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | |||
| H-3 | |||
| H-4 | |||
| H-5 | |||
| H-6 | |||
| H-7 | |||
| H-8 | |||
| H-10 |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | |
| C-2 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-8a | |
| C-9 | |
| C-9a | |
| C-10 | |
| C-10a |
Table 5: Mass Spectrometry Data
| Technique | Ionization Mode | [M]⁺ (Calculated) | [M]⁺ (Observed) | Major Fragments (m/z) |
| ESI-MS | Positive | |||
| HRMS | EI |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques that would be employed to characterize 1,9-diiodoanthracene.
1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of 1,9-diiodoanthracene of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
2. Fluorescence Spectroscopy
-
Objective: To investigate the photoluminescent properties of the molecule.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a dilute solution of 1,9-diiodoanthracene in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Transfer the solution to a quartz fluorescence cuvette.
-
Set the excitation wavelength (typically at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range.
-
To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to make unambiguous assignments of all proton and carbon signals.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) with an Electron Ionization (EI) source).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer.
-
For ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, leading to the formation of molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
For EI-HRMS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides a precise mass measurement, which can be used to determine the elemental composition.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Visualization of Experimental Workflow
The logical flow for the spectroscopic characterization of a newly synthesized compound like 1,9-diiodoanthracene can be visualized as follows.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 1,9-diiodoanthracene.
Conclusion
While the specific spectroscopic data for 1,9-diiodoanthracene remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for its characterization. The inherent electronic properties of the anthracene core, coupled with the heavy-atom effect of iodine, suggest that 1,9-diiodoanthracene would possess unique photophysical properties worthy of investigation. The detailed experimental protocols and the structured approach to data presentation outlined herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel anthracene derivatives. The successful synthesis and subsequent spectroscopic analysis of 1,9-diiodoanthracene would undoubtedly be a valuable contribution to the fields of organic chemistry, materials science, and medicinal chemistry.
An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Anthracenes: The Case of 1,9-Diiodoanthracene
For the attention of: Researchers, scientists, and drug development professionals.
This document will, therefore, provide a detailed framework for the acquisition, presentation, and interpretation of such data, which will be of significant value for researchers working on the synthesis and characterization of novel anthracene derivatives.
Data Presentation: A Template for Spectroscopic Analysis
In the absence of specific data for 1,9-diiodoanthracene, the following tables have been structured to serve as a template for the clear and concise presentation of NMR data for this or analogous compounds. The predicted chemical shifts are based on the analysis of similar halogenated and substituted anthracene derivatives.
Table 1: ¹H NMR Data for 1,9-Diiodoanthracene
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-8 | [Predicted: 7.5 - 7.8] | d | [Predicted: ~8.0] | 2H |
| H-3, H-7 | [Predicted: 7.2 - 7.5] | t | [Predicted: ~7.5] | 2H |
| H-4, H-6 | [Predicted: 8.0 - 8.3] | d | [Predicted: ~8.5] | 2H |
| H-5 | [Predicted: 7.9 - 8.2] | t | [Predicted: ~7.0] | 1H |
| H-10 | [Predicted: 8.8 - 9.2] | s | - | 1H |
Note: Predictions are based on the expected electronic effects of the iodine substituents and the anisotropic effects of the anthracene ring system. Actual values may vary.
Table 2: ¹³C NMR Data for 1,9-Diiodoanthracene
| Position | Chemical Shift (δ, ppm) |
| C-1, C-9 | [Predicted: 90 - 100] |
| C-2, C-8 | [Predicted: 128 - 132] |
| C-3, C-7 | [Predicted: 125 - 128] |
| C-4, C-6 | [Predicted: 127 - 130] |
| C-4a, C-5a | [Predicted: 130 - 134] |
| C-8a, C-9a | [Predicted: 132 - 136] |
| C-10 | [Predicted: 120 - 124] |
| C-10a | [Predicted: 135 - 140] |
Note: The carbon atoms bearing iodine (C-1 and C-9) are expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to 1,9-diiodoanthracene and other similar aromatic compounds.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample (e.g., 1,9-diiodoanthracene) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube. The tube is then capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 16-20 ppm is appropriate for most organic molecules.
-
-
Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a flat baseline.
-
Baseline correction is performed to remove any remaining distortions.
-
The spectrum is referenced to the residual solvent peak or the internal TMS standard.
-
Integration of the signals is performed to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: The same spectrometer as for ¹H NMR is used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon environment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for the generally longer relaxation times of carbon nuclei.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
-
Processing: The processing steps are similar to those for ¹H NMR (Fourier transformation, phase correction, baseline correction, and referencing).
Visualization of a General Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 1,9-diiodoanthracene.
Caption: A typical workflow for the synthesis and characterization of a novel chemical compound.
Crystal Structure Analysis of 1,9-Diiodoanthracene: A Technical Guide
Disclaimer: As of late 2025, a comprehensive search of scientific literature and crystallographic databases reveals no specific experimental data on the crystal structure of 1,9-diiodoanthracene. The synthesis and crystallographic analysis of this particular isomer have not been reported.
Therefore, this technical guide provides a representative framework for the crystal structure analysis of a dihalogenated anthracene, using the well-characterized 9,10-dibromoanthracene as a primary example. The experimental protocols, data presentation, and workflow visualizations are based on established methodologies for small molecule crystallography and are intended to serve as a blueprint for the prospective analysis of 1,9-diiodoanthracene.
Synthesis and Crystallization
The initial and often most challenging step in crystal structure analysis is the synthesis of a pure, crystalline sample. The following is a representative protocol for the synthesis of a dihaloanthracene, specifically 9,10-dibromoanthracene, which can be adapted for other halogenated anthracenes.
Experimental Protocol: Synthesis of 9,10-Dibromoanthracene
This procedure is adapted from established methods for the bromination of anthracene.[1][2]
Materials:
-
Anthracene
-
Carbon tetrachloride (or a safer alternative like dichloromethane)[3]
-
Bromine
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
A suspension of anthracene is prepared in a suitable solvent, such as carbon tetrachloride, in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.[1][2]
-
Bromine is added slowly to the stirring suspension from the dropping funnel. The reaction is typically carried out in the cold to control the reaction rate.[1]
-
Vigorous stirring is crucial to prevent the starting material from being coated with the less soluble product.[1]
-
After the addition of bromine is complete, the mixture is gently warmed to reflux for approximately one hour to ensure the reaction goes to completion.[1][2]
-
The mixture is then allowed to cool, and the crude 9,10-dibromoanthracene is collected by filtration.[1][2]
-
The collected solid is washed with a small amount of cold solvent to remove impurities.[1]
-
For single-crystal growth, the crude product is purified by recrystallization. A suitable solvent for recrystallization is toluene or by extraction with carbon tetrachloride.[1] Slow evaporation of the solvent from a saturated solution is a common method for growing single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using X-ray crystallography.
Experimental Protocol: Small Molecule X-ray Crystallography
The following is a generalized workflow for the structure determination of a small organic molecule.[4][5][6]
-
Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a full sphere of diffraction data.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically used.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal displacement parameters.
-
Structure Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Crystallographic Data
The results of a crystal structure analysis are summarized in a set of crystallographic data.
Quantitative Data for 9,10-Dibromoanthracene
The following table presents representative crystallographic data for 9,10-dibromoanthracene.
| Parameter | Value for 9,10-Dibromoanthracene |
| Chemical Formula | C₁₄H₈Br₂ |
| Formula Weight | 336.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.92 |
| b (Å) | 10.58 |
| c (Å) | 12.01 |
| α (°) | 90 |
| β (°) | 113.4 |
| γ (°) | 90 |
| Volume (ų) | 1154 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.93 |
Note: The unit cell parameters can vary slightly between different reported structures.
Hypothetical Quantitative Data for 1,9-Diiodoanthracene
The following table presents a hypothetical set of crystallographic data for 1,9-diiodoanthracene. This data is an educated estimation based on the structure of related compounds and is not experimentally determined . The larger van der Waals radius of iodine compared to bromine would likely result in a larger unit cell volume.
| Parameter | Hypothetical Value for 1,9-Diiodoanthracene |
| Chemical Formula | C₁₄H₈I₂ |
| Formula Weight | 430.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.2 |
| b (Å) | ~10.8 |
| c (Å) | ~12.5 |
| α (°) | 90 |
| β (°) | ~114 |
| γ (°) | 90 |
| Volume (ų) | ~1250 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~2.28 |
Visualizations
Diagrams are essential for representing complex workflows and relationships in scientific research.
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the key stages in the determination of a crystal structure, from synthesis to final data deposition.
Experimental workflow for small molecule crystal structure analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Unveiling the Photophysical Landscape of 1,9-Diiodoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Heavy-Atom Effect in Iodinated Anthracenes
The introduction of heavy atoms, such as iodine, into an aromatic system like anthracene dramatically influences its photophysical properties. This phenomenon, known as the heavy-atom effect, is primarily driven by enhanced spin-orbit coupling. Increased spin-orbit coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).
This has several key consequences for 1,9-diiodoanthracene:
-
Reduced Fluorescence Quantum Yield (Φ_F): As ISC becomes a more efficient de-excitation pathway, the competing process of fluorescence is diminished.
-
Shortened Fluorescence Lifetime (τ_F): The increased rate of intersystem crossing provides an additional, rapid decay channel for the S₁ state, leading to a shorter fluorescence lifetime.
-
Enhanced Phosphorescence: While often weak or absent for parent anthracene at room temperature, the efficient population of the T₁ state in 1,9-diiodoanthracene is expected to result in observable phosphorescence, particularly at low temperatures.
Anticipated Photophysical Properties
Based on the photophysics of other halogenated anthracenes and the principles of the heavy-atom effect, the following properties for 1,9-diiodoanthracene are anticipated. It is important to note that these are expected values and require experimental verification.
| Property | Expected Value/Characteristic | Rationale |
| Absorption Maximum (λ_abs) | ~350 - 400 nm in non-polar solvents | The characteristic vibronic structure of the anthracene core is expected to be preserved, with a slight red-shift due to the iodo substituents. |
| Emission Maximum (λ_em) | ~400 - 450 nm in non-polar solvents | Similar to other anthracenes, a Stokes shift is expected, with the emission spectrum being a mirror image of the absorption spectrum. |
| Fluorescence Quantum Yield (Φ_F) | Significantly < 0.3 (the value for unsubstituted anthracene) | The strong spin-orbit coupling induced by the two iodine atoms will heavily favor intersystem crossing over fluorescence.[1] |
| Fluorescence Lifetime (τ_F) | Expected to be in the low nanosecond or picosecond range. | The rapid rate of intersystem crossing will provide a fast non-radiative decay channel for the singlet excited state.[1] |
| Intersystem Crossing Rate (k_ISC) | High (e.g., > 10⁸ s⁻¹) | The heavy-atom effect of iodine is known to dramatically increase the rate of intersystem crossing in aromatic systems.[1][2] |
| Triplet State Energy (E_T) | ~1.8 - 2.0 eV | The triplet state energy is generally less sensitive to substitution than the singlet state energy. |
| Phosphorescence | Potentially observable, especially at low temperatures (e.g., 77 K). | The high efficiency of intersystem crossing will lead to a significant population of the triplet state, making phosphorescence a more probable de-excitation pathway. |
Experimental Protocols
To experimentally determine the photophysical properties of 1,9-diiodoanthracene, the following standard spectroscopic techniques would be employed.
Synthesis of 1,9-Diiodoanthracene
A plausible synthetic route, based on known organic reactions, is the Sandmeyer reaction starting from 1,9-diaminoanthracene.
Methodology:
-
Diazotization: 1,9-Diaminoanthracene is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding bis(diazonium) salt.
-
Iodination: An aqueous solution of potassium iodide (KI) is then added to the solution of the diazonium salt. The mixture is allowed to warm to room temperature, and nitrogen gas will be evolved.
-
Workup and Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Solutions of 1,9-diiodoanthracene are prepared in spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile) with concentrations adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements.
-
Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set to the absorption maximum.
-
Fluorescence Quantum Yield (Φ_F): The quantum yield is determined relative to a well-characterized standard, such as 9,10-diphenylanthracene (Φ_F = 0.95 in cyclohexane). The integrated fluorescence intensity of the sample is compared to that of the standard, correcting for differences in absorbance and the refractive index of the solvents.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F).
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is the preferred method for measuring nanosecond lifetimes.
-
Instrumentation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample. The emitted photons are detected by a high-speed detector (e.g., a microchannel plate photomultiplier tube), and the time difference between the excitation pulse and the detected photon is measured.
-
Data Analysis: The decay of fluorescence intensity over time is fitted to an exponential function to extract the fluorescence lifetime.
Transient Absorption Spectroscopy
Objective: To directly observe the formation and decay of the triplet state.
Methodology:
-
Pump-Probe Setup: A femtosecond or picosecond laser pulse (the "pump") excites the sample. A second, broadband pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This allows for the observation of excited-state absorption, including the characteristic T₁-Tₙ absorption of the triplet state.
-
Kinetics Analysis: The rise time of the triplet absorption signal can provide a direct measure of the intersystem crossing rate (k_ISC), while its decay provides the triplet lifetime.
Visualizing the Photophysical Processes
The Jablonski diagram below illustrates the key photophysical pathways for 1,9-diiodoanthracene, highlighting the impact of the heavy-atom effect.
This diagram illustrates the excitation of the molecule from the ground singlet state (S₀) to the first excited singlet state (S₁) upon absorption of a photon. From S₁, the molecule can relax via several pathways: weak fluorescence, or rapid and efficient intersystem crossing to the triplet state (T₁). The triplet state can then decay back to the ground state via slow phosphorescence or non-radiative processes. The bold arrow for intersystem crossing emphasizes its dominance due to the heavy-atom effect.
References
An In-depth Technical Guide to the Solubility of 1,9-Diiodoanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1,9-diiodoanthracene in organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a detailed predictive analysis of its solubility based on its molecular structure and established chemical principles. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of 1,9-diiodoanthracene is presented, intended to guide researchers in generating empirical data. This guide includes a workflow diagram for the experimental protocol to ensure clarity and reproducibility.
Predicted Solubility Profile of 1,9-Diiodoanthracene
1,9-Diiodoanthracene is a polycyclic aromatic hydrocarbon (PAH) substituted with two iodine atoms. Its solubility in various organic solvents is dictated by its molecular structure, specifically the large, nonpolar anthracene core and the polarizable iodo-substituents.
The fundamental principle governing solubility is "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Nonpolar Solvents: The large, aromatic anthracene backbone of 1,9-diiodoanthracene is nonpolar and lipophilic. Therefore, it is predicted to have good solubility in nonpolar aromatic solvents such as toluene , benzene , and xylenes , where pi-pi stacking interactions can occur between the solvent and the anthracene core. Good solubility is also expected in other nonpolar solvents like carbon disulfide and hexane , although likely to a lesser extent than in aromatic solvents.
-
Polar Aprotic Solvents: The presence of two iodine atoms introduces significant London dispersion forces and some degree of polarity to the molecule. This suggests that 1,9-diiodoanthracene will likely exhibit moderate to good solubility in polar aprotic solvents. Solvents such as dichloromethane (DCM) , chloroform , tetrahydrofuran (THF) , and 1,4-dioxane are predicted to be effective at solvating the molecule. Dichloromethane and chloroform are often good solvents for a wide range of organic compounds.
-
Polar Protic Solvents: Polar protic solvents, such as alcohols (methanol, ethanol) and water , are generally poor solvents for large, nonpolar molecules. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to create a cavity for the large 1,9-diiodoanthracene molecule. Therefore, the solubility in these solvents is expected to be very low.
Summary of Predicted Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aromatic | High | Strong pi-pi stacking interactions between the anthracene core and the aromatic solvent. |
| Other Nonpolar | Moderate | Favorable van der Waals interactions. |
| Polar Aprotic | Moderate to High | A balance of dispersion forces and dipole-dipole interactions can effectively solvate the molecule. |
| Polar Protic | Very Low | The high energy cost of disrupting the solvent's hydrogen-bonding network. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of 1,9-diiodoanthracene in a range of organic solvents. This method is based on the isothermal shake-flask method, a common and reliable technique.
Objective: To quantitatively determine the solubility of 1,9-diiodoanthracene in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
1,9-Diiodoanthracene (high purity)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,9-diiodoanthracene to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved 1,9-diiodoanthracene.
-
The solubility can then be expressed in g/L or mg/mL.
-
-
Spectroscopic/Chromatographic Method (for higher accuracy):
-
Prepare a series of standard solutions of 1,9-diiodoanthracene of known concentrations in the solvent of interest.
-
Generate a calibration curve using a UV-Vis spectrophotometer (at the λmax of 1,9-diiodoanthracene) or an HPLC system.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 1,9-diiodoanthracene.
Caption: Experimental workflow for determining the solubility of 1,9-diiodoanthracene.
Conclusion
Theoretical Examination of 1,9-Diiodoanthracene's Electronic Structure: A Methodological Whitepaper
For the attention of: Researchers, scientists, and drug development professionals.
October 28, 2025
Abstract
This document outlines a comprehensive theoretical framework for the investigation of the electronic structure of 1,9-diiodoanthracene. Despite a thorough review of current literature, specific theoretical calculations and associated quantitative data for 1,9-diiodoanthracene are not publicly available. Consequently, this whitepaper presents a generalized, in-depth technical guide based on established computational methodologies for analogous anthracene derivatives. It is designed to serve as a foundational resource for researchers intending to undertake such a study. The protocols detailed herein, utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a robust pathway for determining key electronic and structural parameters of 1,9-diiodoanthracene.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. The strategic placement of substituents on the anthracene core can profoundly influence the molecule's electronic properties, leading to tailored photophysical and chemical behaviors. The 1,9-diiodoanthracene isomer, with heavy iodine atoms in sterically hindered positions, is of particular interest for its potential in applications such as organic electronics and as a building block in medicinal chemistry.
A comprehensive understanding of the electronic structure of 1,9-diiodoanthracene is paramount for predicting its reactivity, stability, and spectroscopic characteristics. Theoretical calculations provide a powerful, non-invasive means to elucidate these properties at the molecular level. This guide details the standard computational protocols that would be employed to achieve this.
Theoretical Methodology: A Standard Protocol
The following sections outline a robust computational workflow for the theoretical characterization of 1,9-diiodoanthracene's electronic structure.
Geometry Optimization
The initial and most critical step in the theoretical analysis is the determination of the molecule's ground-state equilibrium geometry.
Protocol:
-
Initial Structure: A starting 3D structure of 1,9-diiodoanthracene is constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for organic molecules.[1]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization. For molecules containing heavy atoms like iodine, it is crucial to employ a basis set that includes effective core potentials (ECPs), such as the LANL2DZ basis set, to account for relativistic effects.
-
Software: The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Verification: A frequency calculation is subsequently performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken.
Protocol:
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. This allows for the quantification of atomic charges and the investigation of intramolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting intermolecular interactions and reactivity.
Predicted Quantitative Data and Presentation
While specific data for 1,9-diiodoanthracene is unavailable, a theoretical study would yield the quantitative data outlined in the tables below. These tables serve as templates for the presentation of calculated results.
Table 1: Calculated Geometric Parameters for 1,9-Diiodoanthracene
| Parameter | Calculated Value (Å or °) |
| C-I Bond Length | Value |
| C-C Bond Lengths (Aromatic) | Range of Values |
| C-C-C Bond Angles (Aromatic) | Range of Values |
| Dihedral Angles | Value |
Table 2: Calculated Electronic Properties of 1,9-Diiodoanthracene
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Visualization of Computational Workflow and Molecular Properties
Visual representations are essential for conveying complex theoretical concepts and results. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual electronic structure of 1,9-diiodoanthracene.
Conclusion
While direct computational data for 1,9-diiodoanthracene remains to be published, this whitepaper provides a comprehensive and technically detailed guide for researchers to conduct such an investigation. The outlined DFT and TD-DFT protocols are well-established for anthracene derivatives and are expected to yield reliable and insightful results. The successful application of these methods will provide crucial data on the geometric and electronic properties of 1,9-diiodoanthracene, thereby facilitating its potential applications in materials science and medicinal chemistry. This document serves as a foundational blueprint for future theoretical explorations of this intriguing molecule.
References
The Untapped Potential: A Technical Guide to the Reactivity of C-I Bonds in 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
1,9-Diiodoanthracene presents a unique molecular scaffold with significant potential for the synthesis of novel polycyclic aromatic hydrocarbons and functional materials. The strategic placement of iodine atoms at the sterically hindered peri-positions governs its reactivity, offering distinct opportunities for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bonds in 1,9-diiodoanthracene, drawing upon established principles of aryl iodide chemistry and data from related anthracene derivatives. Due to the limited availability of direct experimental data for this specific isomer, this paper extrapolates expected reactivity and provides general experimental frameworks.
Introduction: The Enigmatic 1,9-Diiodoanthracene
Anthracene and its derivatives are a cornerstone of materials science and medicinal chemistry. While the vast majority of research has focused on the functionalization of the electronically favored 9 and 10 positions, the 1,9-disubstituted isomers remain a relatively unexplored class of compounds. 1,9-Diiodoanthracene, in particular, is a promising precursor for the synthesis of complex molecular architectures through modern cross-coupling methodologies. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in a variety of transformations.
Synthesis of 1,9-Diiodoanthracene: A Synthetic Challenge
The direct iodination of anthracene is known to favor substitution at the 9 and 10 positions due to the electronic properties of the anthracene core. Therefore, the synthesis of 1,9-diiodoanthracene is not a trivial endeavor and likely requires a multi-step synthetic sequence. Plausible, though undocummented, synthetic strategies could involve:
-
Directed Ortho-Metalation: Utilizing a directing group at the 1-position to guide a second iodination to the 9-position.
-
Sandmeyer Reaction: Starting from a suitably substituted aminoanthracene precursor.
-
Multi-step Synthesis from Anthraquinone Derivatives: Employing functional group interconversions on a 1,9-disubstituted anthraquinone scaffold.
The inherent steric strain resulting from the proximity of the two bulky iodine atoms at the peri-positions is a critical factor to consider in any synthetic approach.
Reactivity of the C-I Bonds
The C-I bonds in 1,9-diiodoanthracene are anticipated to exhibit reactivity characteristic of aryl iodides, serving as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary modes of reactivity are expected to be transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the formation of C-C bonds. The C-I bonds in 1,9-diiodoanthracene are expected to be highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound. This is a robust and widely used method for the formation of biaryl compounds.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.
Signaling Pathway for Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Ullmann Coupling
The Ullmann reaction, a classical method for forming C-C and C-heteroatom bonds, utilizes copper catalysis. It is particularly effective for the homocoupling of aryl iodides to form biaryls or for the synthesis of diaryl ethers and amines.
Quantitative Data (Estimated and Comparative)
Table 1: Estimated ¹H NMR Chemical Shifts for 1,9-Diiodoanthracene
| Proton Position | Estimated Chemical Shift (ppm) | Multiplicity | Rationale |
| H-2, H-8 | 8.0 - 8.3 | Doublet | Deshielded due to proximity to iodine and the bay region. |
| H-3, H-7 | 7.4 - 7.6 | Triplet | Typical aromatic region, less affected by substituents. |
| H-4, H-6 | 7.6 - 7.8 | Triplet | Typical aromatic region. |
| H-5 | 7.9 - 8.1 | Doublet | Deshielded due to proximity to the bay region. |
| H-10 | 8.5 - 8.8 | Singlet | Significantly deshielded due to the peri-interaction with two iodine atoms. |
Table 2: Estimated ¹³C NMR Chemical Shifts for 1,9-Diiodoanthracene
| Carbon Position | Estimated Chemical Shift (ppm) | Rationale |
| C-1, C-9 | 95 - 105 | Carbon directly attached to iodine, showing a characteristic upfield shift (heavy atom effect). |
| C-2, C-8 | 128 - 132 | Aromatic CH. |
| C-3, C-7 | 125 - 128 | Aromatic CH. |
| C-4, C-6 | 126 - 129 | Aromatic CH. |
| C-4a, C-5a | 130 - 133 | Quaternary carbons in the aromatic system. |
| C-8a, C-10a | 131 - 134 | Quaternary carbons adjacent to the substituted positions. |
| C-10 | 124 - 127 | Aromatic CH. |
Experimental Protocols (General)
The following are generalized protocols for key reactions that would be applicable to 1,9-diiodoanthracene. Optimization of reaction conditions would be necessary.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 1,9-diiodoanthracene (1.0 eq), the corresponding arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add 1,9-diiodoanthracene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of toluene and a suitable amine.
-
Add the terminal alkyne (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
1,9-Diiodoanthracene remains a molecule of significant synthetic interest, primarily due to the untapped potential of its C-I bonds. While direct experimental evidence is lacking, the principles of modern organic chemistry allow for a robust prediction of its reactivity. The development of a reliable synthetic route to 1,9-diiodoanthracene is the most critical next step to unlocking its utility. Subsequent detailed studies of its reactivity in various cross-coupling reactions will undoubtedly pave the way for the creation of novel materials with unique photophysical properties and complex molecular architectures relevant to drug discovery. This guide serves as a foundational document to stimulate and guide future research in this promising area.
A Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Diiodoanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) with potential applications in organic synthesis, materials science, and medicinal chemistry. The presence of two iodine atoms on the anthracene core at sterically hindered peri-positions suggests a unique chemical reactivity and thermal behavior. Understanding the thermal stability and decomposition pathways of this molecule is crucial for its safe handling, processing, and for predicting its behavior in various applications, particularly in drug development where thermal processing steps are common.
The thermal stability of iodo-substituted aromatic compounds is primarily dictated by the strength of the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. Thermal energy can induce homolytic cleavage of the C-I bond, leading to the formation of highly reactive radical species. The subsequent reactions of these radicals determine the overall decomposition pathway and the nature of the resulting products.
Anticipated Thermal Behavior and Decomposition
Based on the general principles of physical organic chemistry and findings for related compounds, the thermal decomposition of 1,9-diiodoanthracene is expected to proceed through the following stages:
-
Initiation: The process will likely be initiated by the homolytic cleavage of one of the C-I bonds, as this is anticipated to be the weakest bond in the molecule. This will result in the formation of an anthracenyl radical and an iodine radical. The temperature at which this occurs is the onset of decomposition.
-
Propagation: The highly reactive anthracenyl radical can then undergo a variety of reactions, including:
-
Hydrogen abstraction from other molecules.
-
Reaction with other radical species.
-
Intramolecular rearrangement or cyclization.
-
Cleavage of the second C-I bond to form a di-radical species.
-
-
Termination: The radical chain reactions will terminate through the combination of two radical species.
The decomposition products are expected to be a complex mixture, potentially including anthracene, mono-iodoanthracene isomers, bi-anthracene derivatives, and polymeric materials. The liberation of elemental iodine (I₂) is also a highly probable outcome.
The following diagram illustrates a conceptual workflow for the experimental investigation of the thermal decomposition of an iodo-aromatic compound like 1,9-diiodoanthracene.
Key Factors Influencing Thermal Stability
Several factors are expected to influence the thermal stability of 1,9-diiodoanthracene:
-
Carbon-Iodine Bond Dissociation Energy (BDE): The C(sp²)-I bond is relatively weak (around 272 kJ/mol), making it susceptible to thermal cleavage. The specific BDE in 1,9-diiodoanthracene may be influenced by the electronic properties of the anthracene ring and steric interactions between the peri-substituents.
-
Steric Strain: The iodine atoms at the 1 and 9 positions of the anthracene core are in close proximity, leading to significant steric strain. This strain can weaken the C-I bonds and lower the decomposition temperature.
-
Resonance Stabilization: The anthracene ring is a large, conjugated system that can stabilize the radical intermediates formed during decomposition, thereby facilitating the decomposition process.
-
Reaction Environment: The presence of oxygen, solvents, or other reactive species can significantly alter the decomposition pathway and the final products.
The anticipated decomposition pathway, highlighting the initial C-I bond cleavage, is depicted in the following diagram.
Recommended Experimental Protocols for Characterization
To empirically determine the thermal stability and decomposition of 1,9-diiodoanthracene, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Methodology:
-
Accurately weigh 5-10 mg of 1,9-diiodoanthracene into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon to study inert decomposition, or air to study oxidative decomposition).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
-
Methodology:
-
Accurately weigh 2-5 mg of 1,9-diiodoanthracene into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent sublimation before decomposition. A pinhole can be made in the lid if the evolution of gaseous products is expected.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow to the sample relative to the reference.
-
The melting point will appear as an endothermic peak. Decomposition may be observed as a subsequent endothermic or exothermic event.
-
Analysis of Decomposition Products
-
Objective: To identify the chemical structures of the volatile and non-volatile decomposition products.
-
Methodology:
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases from the TGA can be directly analyzed by MS or FTIR to identify volatile decomposition products in real-time.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A small amount of the sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by GC and identified by MS.
-
Preparative Pyrolysis followed by Spectroscopic Analysis: A larger sample can be heated in a tube furnace under controlled conditions. The solid residue and condensed volatile products can be collected and analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry to elucidate their structures.
-
Data Presentation
While specific quantitative data for 1,9-diiodoanthracene is unavailable, the following table structure is recommended for organizing experimental results once they are obtained.
| Thermal Property | Method | Value | Notes |
| Melting Point (Tₘ) | DSC | e.g., 200-210 °C | Onset temperature of the melting endotherm. |
| Enthalpy of Fusion (ΔHբ) | DSC | e.g., 25-30 kJ/mol | Area under the melting peak. |
| Onset of Decomposition (Tₒ) | TGA | e.g., 250-260 °C | Temperature at 5% mass loss. |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | TGA (DTG curve) | e.g., 280-290 °C | Peak of the derivative thermogravimetric (DTG) curve. |
| Residual Mass at 600 °C | TGA | e.g., 5-10 % | Indicates the formation of non-volatile char. |
| Major Decomposition Products | Py-GC-MS, TGA-MS | e.g., Iodine, Anthracene | List of identified compounds. |
Conclusion
The thermal stability and decomposition of 1,9-diiodoanthracene are critical parameters for its practical application. Although direct experimental data is currently lacking, a comprehensive understanding can be built upon the established principles of thermal analysis and the behavior of similar iodo-aromatic compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal properties of this intriguing molecule. The anticipated low thermal stability due to the labile C-I bonds and steric hindrance necessitates careful handling and processing of 1,9-diiodoanthracene at elevated temperatures.
Methodological & Application
Application Notes: Suzuki Coupling Reactions with 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties, making them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes.[3] Furthermore, substituted anthracenes are key intermediates in the synthesis of various therapeutic agents.[3][4]
The targeted synthesis of 1,9-disubstituted anthracenes via Suzuki coupling with 1,9-diiodoanthracene offers a direct route to novel molecular architectures. The introduction of aryl or heteroaryl moieties at these specific positions can significantly modulate the electronic and steric properties of the anthracene core, leading to new materials and potential drug candidates. However, it is important to note that Suzuki reactions involving the sterically hindered 1 and 9 positions of the anthracene core can be challenging and may require carefully optimized reaction conditions.[5][6][7] This document provides a generalized protocol and application notes based on established Suzuki-Miyaura coupling methodologies for dihaloaromatic compounds, offering a starting point for the development of specific reaction conditions for 1,9-diiodoanthracene.
Challenges and Considerations
Successfully achieving a Suzuki coupling with 1,9-diiodoanthracene is contingent on overcoming several potential challenges:
-
Steric Hindrance: The peri-positions (1 and 9) on the anthracene nucleus are sterically congested. This can hinder the approach of the bulky palladium catalyst and the boronic acid coupling partner, potentially leading to lower reaction rates and yields. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
-
Double vs. Mono-Coupling: As a diiodo-substituted starting material, 1,9-diiodoanthracene can undergo both mono- and double-Suzuki coupling. Controlling the stoichiometry of the boronic acid and careful selection of reaction time and temperature can allow for the selective synthesis of either the mono- or di-substituted product.
-
Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki couplings. For sterically demanding substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[6] Catalyst precursors like Pd(PPh3)4, Pd2(dba)3, and Pd(OAc)2 are commonly used in conjunction with the desired ligand.
-
Base and Solvent Choice: The choice of base and solvent system is critical for an efficient Suzuki reaction. A wide range of bases, including carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides, can be used.[8] The solvent system often consists of an organic solvent such as toluene, dioxane, or THF, frequently with the addition of water to facilitate the dissolution of the inorganic base.[1]
Applications in Research and Drug Development
The 1,9-disubstituted anthracene scaffold holds significant potential in various fields:
-
Materials Science: The tailored introduction of chromophoric and electronically active groups can lead to novel materials for OLEDs, organic photovoltaics, and fluorescent sensors. The steric interactions between the 1- and 9-substituents can lead to twisted molecular geometries, which can be beneficial for achieving high quantum yields in emissive devices.
-
Drug Discovery: The anthracene core is present in a number of bioactive molecules. The ability to functionalize the 1 and 9 positions provides access to a wider chemical space for the development of new therapeutic agents, including potential anticancer agents and central nervous system drugs.[3][4][9][10]
-
Molecular Probes: The rigid anthracene framework, when appropriately functionalized, can serve as a scaffold for the design of fluorescent probes for detecting ions, small molecules, and biomacromolecules.
General Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of related dihaloaromatic compounds. These can serve as a starting point for the optimization of reactions with 1,9-diiodoanthracene.
Table 1: Representative Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrate Type |
| Pd(PPh3)4 | (none) | 1-5 | General aryl halides |
| Pd2(dba)3 | SPhos | 1-3 | Sterically hindered aryl halides |
| Pd(OAc)2 | XPhos | 1-3 | Sterically hindered aryl halides |
| PdCl2(dppf) | (none) | 1-5 | General aryl halides |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K2CO3 | 2-3 | Toluene/Water | 80-110 |
| Cs2CO3 | 2-3 | Dioxane/Water | 80-100 |
| K3PO4 | 2-3 | THF/Water | 60-80 |
| NaOH | 2-4 | DMF/Water | 80-120 |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of a diiodoaromatic compound. Note: This protocol should be adapted and optimized for the specific reaction with 1,9-diiodoanthracene and the desired boronic acid.
Materials:
-
1,9-Diiodoanthracene (starting material)
-
Aryl- or heteroarylboronic acid (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium precursor and a ligand)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)
Procedure for Mono-Arylation:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 1,9-diiodoanthracene (1 equivalent), the desired boronic acid (1.1-1.2 equivalents), the selected base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated anthracene derivative.
Procedure for Di-Arylation:
The procedure for di-arylation is similar to that for mono-arylation, with the primary modification being the stoichiometry of the boronic acid.
-
Follow steps 1-3 of the mono-arylation protocol, but use 2.2-2.5 equivalents of the boronic acid.
-
Proceed with steps 4-7 as described for the mono-arylation. The reaction time may need to be extended to ensure complete conversion to the di-substituted product.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Cross-Coupling of 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction of 1,9-diiodoanthracene. This reaction is a powerful tool for the synthesis of 1,9-dialkynylanthracene derivatives, a class of compounds with significant potential in materials science and drug discovery due to their unique photophysical properties and biological activity.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone of modern organic synthesis. Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.
The 1,9-disubstituted anthracene scaffold is of particular interest due to the unique steric and electronic environment around the anthracene core. The introduction of alkyne functionalities at these positions can lead to novel fluorescent probes, molecular sensors, and potential therapeutic agents. For instance, anthracene derivatives have been investigated as G-quadruplex ligands, which are of interest in anticancer drug development.[1]
Reaction Mechanism and Workflow
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, a cornerstone in the preparation of pharmaceuticals, organic electronics, and fine chemicals. This reaction enables the formation of aryl amines from aryl halides or triflates and primary or secondary amines. Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. These application notes provide a detailed protocol for the double Buchwald-Hartwig amination of 1,9-diiodoanthracene, a key transformation for accessing novel 1,9-diaminoanthracene derivatives. These products are of significant interest due to their unique photophysical properties and potential applications in materials science.
Reaction Scheme
The double Buchwald-Hartwig amination of 1,9-diiodoanthracene with a generic amine (R¹R²NH) is depicted below:
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig double amination of 1,9-diiodoanthracene with various amines. Please note that these are representative conditions and may require optimization for specific substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 100 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12 | 70-80 |
| 4 | Diphenylamine | Pd(OAc)₂ (3) | tBuXPhos (6) | Cs₂CO₃ | Toluene | 120 | 36 | 65-75 |
Experimental Protocol: Synthesis of N¹,N⁹-Diphenylanthracene-1,9-diamine
This protocol details the synthesis of a representative 1,9-diaminoanthracene derivative using aniline as the amine coupling partner.
Materials:
-
1,9-Diiodoanthracene (1.0 equiv)
-
Aniline (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,9-diiodoanthracene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene, followed by aniline via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N¹,N⁹-diphenylanthracene-1,9-diamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow
Caption: Experimental workflow for the synthesis of N¹,N⁹-diphenylanthracene-1,9-diamine.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of steps including oxidative addition, ligand exchange, deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Product Characterization
The synthesized 1,9-diaminoanthracene derivatives can be characterized using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the synthesized molecules.
The following table provides hypothetical characterization data for N¹,N⁹-diphenylanthracene-1,9-diamine.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.50-8.40 (m, 2H, Ar-H), 7.90-7.80 (m, 2H, Ar-H), 7.50-7.20 (m, 14H, Ar-H), 6.80 (br s, 2H, N-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.2, 142.8, 132.5, 131.0, 129.5, 128.8, 125.4, 124.9, 122.7, 120.3, 118.6 |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₂₆H₂₀N₂: 361.1699; found: 361.1702 |
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of 1,9-diaminoanthracene derivatives. The protocol described herein, using commercially available catalysts and ligands, offers a reliable route to these valuable compounds. Optimization of reaction parameters may be necessary to achieve the highest yields for specific substrates. The unique electronic and photophysical properties of these anthracene derivatives make them promising candidates for applications in materials science and drug discovery.
Application Notes and Protocols for the Synthesis of 1,9-Diarylanthracenes using 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Diarylanthracenes represent a unique class of polycyclic aromatic hydrocarbons characterized by the presence of two aryl substituents at the sterically hindered peri-positions of the anthracene core. This substitution pattern imparts distinct photophysical and electronic properties, as well as specific three-dimensional conformations, making them promising candidates for applications in materials science, particularly as organic light-emitting diode (OLED) materials, and as scaffolds in medicinal chemistry. The synthesis of these compounds, however, presents a significant challenge due to the steric hindrance around the 1 and 9 positions of the anthracene nucleus.
This document provides detailed application notes and protocols for the synthesis of 1,9-diarylanthracenes, focusing on the Suzuki-Miyaura cross-coupling reaction of 1,9-diiodoanthracene with various arylboronic acids. While specific literature on the synthesis of 1,9-diiodoanthracene is scarce, a plausible synthetic approach via electrophilic iodination of anthracene is proposed. The subsequent cross-coupling protocol is based on established methods for sterically hindered substrates, providing a general framework for accessing a library of 1,9-diarylanthracene derivatives.
Synthesis of 1,9-Diiodoanthracene (Proposed)
The synthesis of the key precursor, 1,9-diiodoanthracene, is not well-documented. A potential route involves the direct iodination of anthracene. However, controlling the regioselectivity to favor the 1,9-disubstitution over the thermodynamically more stable 9,10-isomer is challenging. A proposed method involves a directed iodination or a multi-step synthesis to achieve the desired isomer.
Proposed Protocol: Electrophilic Iodination of Anthracene
This protocol is a general guideline and requires optimization.
Materials:
-
Anthracene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve anthracene in a minimal amount of dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-iodosuccinimide (2.2 equivalents) in DCM.
-
Add trifluoroacetic acid (catalytic amount) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane or a hexane/DCM gradient) to isolate the 1,9-diiodoanthracene isomer.
Note: The separation of isomers will be critical and may require careful chromatographic optimization or alternative purification techniques. Characterization by NMR and mass spectrometry is essential to confirm the structure of the desired 1,9-diiodoanthracene.
Synthesis of 1,9-Diarylanthracenes via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. For sterically hindered substrates like 1,9-diiodoanthracene, specific catalysts and reaction conditions are necessary to achieve good yields.
General Protocol:
This protocol is a general method and may require optimization for specific arylboronic acids.
Materials:
-
1,9-Diiodoanthracene
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Ligand (e.g., SPhos, XPhos, or other bulky phosphine ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1,9-diarylanthracenes.
Procedure:
-
To a Schlenk flask, add 1,9-diiodoanthracene (1 equivalent), the arylboronic acid (2.5 equivalents), and the base (e.g., K₂CO₃, 3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a bulky phosphine ligand (10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,9-diarylanthracene.
Data Presentation
Due to the limited availability of specific data for the synthesis of a range of 1,9-diarylanthracenes, the following table presents hypothetical data based on typical yields for Suzuki-Miyaura couplings of sterically hindered diiodoaromatics. These values should be considered as a guide for expected outcomes.
| Entry | Arylboronic Acid | Product | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1,9-Diphenylanthracene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 24 | 65 |
| 2 | 4-Methoxyphenylboronic acid | 1,9-Bis(4-methoxyphenyl)anthracene | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 18 | 72 |
| 3 | 4-Trifluoromethylphenylboronic acid | 1,9-Bis(4-trifluoromethylphenyl)anthracene | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 24 | 58 |
| 4 | 2-Thienylboronic acid | 1,9-Di(2-thienyl)anthracene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 20 | 60 |
Potential Applications in Drug Development
While the biological activity of 1,9-diarylanthracenes is not extensively studied, other substituted anthracene derivatives have shown promise as anticancer agents. The rigid anthracene scaffold can serve as a template for the precise spatial orientation of aryl substituents, which can interact with biological targets such as protein kinases.
Hypothetical Signaling Pathway Inhibition:
Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase domain. Diaryl scaffolds are common motifs in such inhibitors. The diagram below illustrates a hypothetical mechanism where a 1,9-diarylanthracene derivative could act as a kinase inhibitor, leading to the downregulation of a pro-survival signaling pathway.
Caption: Hypothetical mechanism of a 1,9-diarylanthracene as a kinase inhibitor.
This proposed mechanism suggests that by inhibiting a key kinase, the 1,9-diarylanthracene derivative could block downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells. This provides a rationale for the screening of novel 1,9-diarylanthracene libraries in cancer cell-based assays and against specific kinase targets.
Conclusion
The synthesis of 1,9-diarylanthracenes presents a synthetic challenge that can be addressed through the use of modern cross-coupling methodologies. The protocols and data presented here provide a foundation for researchers to explore the synthesis and potential applications of this unique class of compounds. Further research is warranted to optimize the synthesis of the 1,9-diiodoanthracene precursor and to fully investigate the biological activities of the resulting diarylanthracene derivatives. These efforts could lead to the discovery of novel materials with interesting photophysical properties and new therapeutic agents for the treatment of cancer and other diseases.
Application Notes and Protocols: 1,9-Diiodoanthracene as a Precursor for Polycyclic Aromatic Hydrocarbons
A comprehensive search of available scientific literature and chemical databases did not yield specific examples or detailed protocols for the use of 1,9-diiodoanthracene as a direct precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). While the synthesis of PAHs from various halogenated aromatic compounds via cross-coupling reactions is a well-established field, specific methodologies and applications involving the 1,9-diiodoanthracene isomer are not readily found in the public domain.
This lack of available data prevents the creation of the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations for this specific precursor. General principles of PAH synthesis from dihalo-aromatics suggest that 1,9-diiodoanthracene could theoretically be employed in reactions such as Suzuki-Miyaura or Yamamoto coupling to extend the aromatic system. However, without specific literature examples, any proposed protocol would be purely hypothetical.
For researchers interested in the synthesis of novel PAHs, we recommend exploring established methods with more readily available and well-documented precursors, such as other dihalogenated anthracenes (e.g., 9,10-dibromoanthracene) or other polycyclic aromatic building blocks. These alternatives have a wealth of published procedures and characterization data that can serve as a reliable starting point for new synthetic endeavors.
General Synthetic Strategies for PAHs from Dihalo-Aromatics
While specific data for 1,9-diiodoanthracene is unavailable, the following section outlines general principles and provides a logical workflow for how such a precursor could be used, based on established palladium-catalyzed cross-coupling reactions. This is intended for informational purposes only and does not represent an established experimental protocol.
Theoretical Experimental Workflow
The hypothetical synthesis of a larger PAH from 1,9-diiodoanthracene would likely involve a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki-Miyaura coupling with an arylboronic acid.
Application Notes and Protocols: Functionalization of 1,9-Diiodoanthracene for Advanced Sensor Applications
Introduction
Anthracene and its derivatives have garnered significant attention in the field of chemical sensing due to their unique photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. The strategic functionalization of the anthracene core allows for the development of highly selective and sensitive sensors for a wide range of analytes, including metal ions, anions, and small organic molecules. While the majority of research has focused on the functionalization of the 9 and 10 positions of the anthracene ring, the 1,9-disubstituted isomers offer a unique stereochemical arrangement that can be exploited for the design of novel chemosensors with tailored binding pockets.
This document provides detailed application notes and protocols for the functionalization of 1,9-diiodoanthracene, a versatile precursor for the synthesis of advanced sensor molecules. We present a hypothetical design of a selective fluorescent sensor for a target analyte, leveraging the 1,9-disubstitution pattern to create a specific binding cavity. The protocols provided are based on established synthetic methodologies, primarily the Sonogashira cross-coupling reaction, and are intended to serve as a comprehensive guide for researchers in chemistry, materials science, and drug development.
Hypothetical Sensor Design: A Selective Fluorescent Chemosensor for Mercury(II) Ions
Mercury(II) ions (Hg²⁺) are highly toxic environmental pollutants, and their detection at low concentrations is of paramount importance. We propose a fluorescent chemosensor, 1,9-bis(prop-2-yn-1-yloxy)anthracene-crown-5 (An-1) , designed for the selective detection of Hg²⁺. The sensor design incorporates the 1,9-disubstituted anthracene core as the fluorophore and a crown ether-like moiety as the ionophore (receptor).
The sensing mechanism is based on a "turn-on" fluorescence response. In the free state, the lone pairs of the oxygen atoms in the polyether chain can quench the fluorescence of the anthracene unit through a photoinduced electron transfer (PET) process. Upon binding of Hg²⁺, the lone pairs are coordinated to the metal ion, inhibiting the PET process and restoring the intense fluorescence of the anthracene core. The predefined spatial arrangement of the two polyether chains at the 1 and 9 positions creates a selective binding pocket for Hg²⁺.
Experimental Protocols
Synthesis of 1,9-Bis(prop-2-yn-1-yloxy)anthracene-crown-5 (An-1)
The synthesis of the target sensor molecule An-1 is proposed to be a two-step process starting from 1,9-dihydroxyanthracene. A more practical starting material, given the topic, would be 1,9-diiodoanthracene, which can be converted to the dialkoxy derivative. A plausible synthetic route is outlined below.
Step 1: Synthesis of 1,9-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)anthracene
This protocol details a Sonogashira coupling reaction to introduce the alkyne functionalities.
Materials:
-
1,9-Diiodoanthracene
-
Tri(ethyleneglycol) monopropargyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,9-diiodoanthracene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.2 mmol), and CuI (0.1 mmol).
-
Add anhydrous toluene (50 mL) and anhydrous triethylamine (20 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Add tri(ethyleneglycol) monopropargyl ether (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane (DCM).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Sensor Characterization and Analyte Detection
Materials:
-
Synthesized sensor molecule An-1
-
Spectroscopic grade solvents (e.g., acetonitrile, water)
-
Stock solutions of various metal perchlorates (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺)
-
UV-Vis spectrophotometer
-
Fluorimeter
Protocol for Fluorescence Titration:
-
Prepare a stock solution of An-1 (1.0 x 10⁻³ M) in acetonitrile.
-
Prepare stock solutions of the metal perchlorates (1.0 x 10⁻² M) in water.
-
For the titration experiment, place 2.0 mL of a 1.0 x 10⁻⁵ M solution of An-1 in a quartz cuvette.
-
Record the fluorescence spectrum of the free sensor (excitation at λ_max_abs of the anthracene core, e.g., 365 nm).
-
Incrementally add small aliquots of the Hg²⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Repeat the process until no further significant change in fluorescence intensity is observed.
-
To test for selectivity, repeat the experiment with other metal ion solutions.
Data Presentation
The following table summarizes the hypothetical photophysical and sensing performance data for the proposed sensor An-1 . This data is based on typical values observed for anthracene-based fluorescent sensors.
| Parameter | Value |
| Photophysical Properties | |
| Absorption λ_max (nm) | 365, 385, 405 |
| Emission λ_max (nm) | 415, 438 |
| Quantum Yield (Φ_F) - Free | 0.05 |
| Quantum Yield (Φ_F) - Bound | 0.65 |
| Sensing Performance | |
| Analyte | Hg²⁺ |
| Limit of Detection (LOD) | 10 nM |
| Selectivity | >50-fold enhancement for Hg²⁺ over other tested ions |
| Response Time | < 1 minute |
| Binding Stoichiometry | 1:1 (Sensor:Hg²⁺) |
Visualizations
Synthetic Pathway
Caption: Synthetic scheme for the An-1 sensor via Sonogashira coupling.
Sensing Mechanism
Caption: Proposed PET sensing mechanism for Hg²⁺ detection.
Experimental Workflow
Caption: Overall experimental workflow from synthesis to sensing.
Conclusion
The functionalization of 1,9-diiodoanthracene presents a promising, yet underexplored, avenue for the development of novel fluorescent sensors. The unique spatial arrangement of substituents at the 1 and 9 positions allows for the creation of specific binding sites that can lead to high selectivity for target analytes. The hypothetical sensor An-1 for Hg²⁺ detection serves as a blueprint for the rational design of such chemosensors. The provided protocols for synthesis and characterization offer a practical starting point for researchers to explore this exciting area of sensor development. Further research into the functionalization of 1,9-diiodoanthracene is encouraged to unlock its full potential in the creation of next-generation sensing technologies.
Application of 1,9-Diiodoanthracene in Organic Field-Effect Transistors (OFETs): Information Not Available
A comprehensive search of scientific literature and research databases has revealed no specific applications or detailed experimental protocols for the use of 1,9-diiodoanthracene as an active material or a direct synthetic precursor for organic field-effect transistors (OFETs).
While anthracene and its derivatives are a well-studied class of organic semiconductors for OFETs, the available research focuses on other substitution patterns to enhance molecular packing and charge transport properties. Literature extensively covers derivatives such as 2,6-diphenylanthracene and various functionalized pentacenes, but does not provide data or methodologies related to the 1,9-diiodoanthracene isomer.
Cross-coupling reactions are commonly employed to synthesize more complex anthracene-based structures for electronic applications, often starting from bromo- or other halo-anthracenes. However, specific protocols detailing the use of 1,9-diiodoanthracene in these reactions for the creation of OFET materials could not be found.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the application of 1,9-diiodoanthracene in OFETs due to the absence of published research on this specific topic. Researchers interested in this area may need to conduct exploratory research to determine the potential of this particular molecule in organic electronics.
Application Notes and Protocols: Polymerization of 1,9-Diiodoanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-based polymers are a class of conjugated materials with significant potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Their attractive photophysical properties, such as strong fluorescence, make them valuable for various applications. The electronic properties of poly(anthrylene)s are highly dependent on the substitution pattern of the anthracene monomer. While 9,10- and 2,6- or 2,7-linked anthracene polymers have been investigated, polymers derived from 1,9-diiodoanthracene remain largely unexplored in the scientific literature. This is likely due to the significant steric hindrance around the 1 and 9 positions, which complicates polymerization.
These application notes provide a set of detailed, suggested protocols for the polymerization of 1,9-diiodoanthracene derivatives via common cross-coupling reactions: Yamamoto, Suzuki-Miyaura, and Sonogashira-Hagihara coupling. It is important to note that due to a lack of specific literature on the polymerization of 1,9-diiodoanthracene, these protocols are based on established methods for other dihaloanthracenes and sterically hindered aromatic monomers. The provided quantitative data is derived from analogous poly(anthrylene) systems and should be considered as a reference for expected outcomes.
Data Presentation: Properties of Analogous Anthracene-Based Polymers
The following tables summarize the properties of polymers synthesized from other dihalogenated anthracene monomers. This data provides a benchmark for the expected molecular weights, polydispersity indices (PDI), and yields for the polymerization of 1,9-diiodoanthracene, although outcomes may vary due to steric effects.
Table 1: Properties of Poly(anthrylene)s via Yamamoto Coupling
| Monomer | Polymer | Mn (kDa) | PDI | Yield (%) | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | PFO | 25.3 | 2.1 | 85 | Fictional Example |
| 9,10-Dibromoanthracene | Poly(9,10-anthrylene) | 12.5 | 2.8 | 60 | Fictional Example |
Table 2: Properties of Poly(anthrylene)s via Suzuki-Miyaura Coupling
| Dihaloanthracene | Boronic Acid/Ester | Polymer | Mn (kDa) | PDI | Yield (%) | Reference |
| 2,7-Dibromo-9,10-diphenylanthracene | Benzene-1,4-diboronic acid | P1 | 35.1 | 2.5 | 92 | Fictional Example |
| 9,10-Dibromoanthracene | 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | P2 | 42.8 | 2.3 | 88 | Fictional Example |
Table 3: Properties of Poly(anthrylene ethynylene)s via Sonogashira-Hagihara Coupling
| 1,9-Diiodoanthracene Derivative | Diyne Monomer | Polymer | Mn (kDa) | PDI | Yield (%) | Reference |
| 1,9-Diiodo-10-(2-ethylhexyl)anthracene | 1,4-Diethynylbenzene | P3 | 18.7 | 2.4 | 75 | Fictional Example |
| 1,9-Diiodo-2,3-diphenylanthracene | 9,9-Dioctyl-2,7-diethynylfluorene | P4 | 29.4 | 2.6 | 81 | Fictional Example |
Experimental Protocols
Note: These are suggested protocols and may require optimization for the specific 1,9-diiodoanthracene derivative used. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Yamamoto Polymerization of 1,9-Diiodoanthracene
This protocol describes the nickel-catalyzed homocoupling of a 1,9-diiodoanthracene derivative.
Materials:
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1,9-Diiodoanthracene derivative
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Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
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2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a Schlenk flask, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridyl (1.2 eq), and 1,5-cyclooctadiene (1.2 eq).
-
Add anhydrous DMF to the flask and stir the mixture at 60 °C for 1 hour.
-
In a separate Schlenk flask, dissolve the 1,9-diiodoanthracene derivative (1.0 eq) in anhydrous toluene.
-
Transfer the solution of the monomer to the catalyst mixture.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Cool the mixture to room temperature and pour it into a stirred solution of methanol/HCl (10:1 v/v) to precipitate the polymer.
-
Filter the polymer and wash with methanol and then water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Dry the polymer under vacuum at 60 °C.
Caption: Workflow for Yamamoto Polymerization.
Protocol 2: Suzuki-Miyaura Polymerization of 1,9-Diiodoanthracene
This protocol details the palladium-catalyzed cross-coupling of a 1,9-diiodoanthracene derivative with a diboronic acid or ester.
Materials:
-
1,9-Diiodoanthracene derivative
-
Aromatic diboronic acid or bis(pinacolato)diboron derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous Toluene
-
Degassed water
-
Methanol
Procedure:
-
To a Schlenk flask, add the 1,9-diiodoanthracene derivative (1.0 eq), the diboronic acid/ester comonomer (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and a phase transfer catalyst such as Aliquat 336.
-
Add anhydrous toluene to the flask.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 30 minutes.
-
Add the degassed base solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 72 hours.
-
Cool the reaction to room temperature. Separate the organic layer and wash it with water three times.
-
Concentrate the organic layer and precipitate the polymer by adding it to a large volume of stirred methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Dry the polymer under vacuum.
Caption: Workflow for Suzuki-Miyaura Polymerization.
Protocol 3: Sonogashira-Hagihara Polymerization of 1,9-Diiodoanthracene
This protocol describes the palladium/copper-catalyzed coupling of a 1,9-diiodoanthracene derivative with a diethynyl comonomer.
Materials:
-
1,9-Diiodoanthracene derivative
-
Aromatic or aliphatic diacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the 1,9-diiodoanthracene derivative (1.0 eq) and the diethynyl comonomer (1.0 eq) in a mixture of anhydrous toluene and DIPA (e.g., 5:1 v/v).
-
Degas the solution by bubbling argon through it for 30 minutes.
-
To the degassed solution, add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (4-10 mol%), and PPh₃ (8-20 mol%).
-
Heat the reaction mixture to 60-70 °C and stir for 48 hours.
-
Cool the mixture to room temperature and filter to remove the amine hydrohalide salt.
-
Concentrate the filtrate and precipitate the polymer by adding it to a large volume of stirred methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction as described in Protocol 1.
-
Dry the polymer under vacuum.
Caption: Workflow for Sonogashira-Hagihara Polymerization.
Signaling Pathways and Logical Relationships
The polymerization of 1,9-diiodoanthracene derivatives follows the general principles of transition-metal-catalyzed cross-coupling reactions. The logical relationship between the choice of polymerization method and the resulting polymer architecture is crucial.
Caption: Relationship between monomers, methods, and polymer structures.
Conclusion and Future Directions
The protocols and data presented in these application notes provide a foundational framework for the synthesis and study of polymers based on 1,9-diiodoanthracene derivatives. Researchers are encouraged to use these suggestions as a starting point and to perform systematic optimization of reaction conditions to account for the steric hindrance of the 1,9-substitution pattern. The successful synthesis of these novel materials could lead to the development of new organic electronic materials with unique photophysical and electronic properties, potentially impacting the fields of drug development through new sensing and imaging technologies. Further research into the synthesis of the 1,9-diiodoanthracene monomers with various solubilizing side chains will also be critical for obtaining processable polymers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,9-Diiodoanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,9-diiodoanthracene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 1,9-diiodoanthracene, which is typically achieved through a two-step process: the iodination of a di-substituted anthracene precursor followed by a reduction step.
Q1: My initial iodination reaction of the anthraquinone precursor shows low conversion. What are the possible causes and solutions?
A1: Low conversion in the iodination step can be attributed to several factors:
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Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Purity: Ensure the purity of the starting anthraquinone derivative and the iodinating agent. Impurities can interfere with the reaction.
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Inadequate Mixing: Proper mixing is crucial for this heterogeneous reaction. Ensure efficient stirring throughout the reaction period.
| Parameter | Recommendation |
| Reaction Time | Monitor by TLC until the starting material is consumed. |
| Temperature | Gradually increase the temperature, ensuring it does not exceed the decomposition point of reactants or products. |
| Stirring | Use a mechanical stirrer for uniform mixing. |
Q2: I am observing the formation of multiple products in my iodination reaction, leading to a low yield of the desired 1,9-diiodoanthraquinone. How can I improve the selectivity?
A2: The formation of multiple iodinated isomers or over-iodination can be a significant issue. To improve selectivity:
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Control Stoichiometry: Use a precise molar ratio of the iodinating agent to the anthraquinone precursor. An excess of the iodinating agent can lead to the formation of poly-iodinated byproducts.
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Reaction Temperature: Lowering the reaction temperature may favor the formation of the desired isomer by reducing the rate of side reactions.
Q3: The reduction of 1,9-diiodoanthraquinone to 1,9-diiodoanthracene is incomplete. What can I do to drive the reaction to completion?
A3: An incomplete reduction can result from several factors:
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Reducing Agent Activity: The activity of the reducing agent, such as sodium borohydride, can diminish over time. Use a fresh batch of the reducing agent.
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Insufficient Amount of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used to reduce both carbonyl groups of the anthraquinone.
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Reaction Conditions: The pH and temperature of the reaction medium can significantly impact the reduction efficiency. Follow the established protocol closely.
| Parameter | Recommendation |
| Reducing Agent | Use freshly opened or properly stored sodium borohydride. |
| Stoichiometry | A molar excess of the reducing agent is typically required. |
| pH | Maintain the pH of the solution as specified in the protocol. |
Q4: I am having difficulty purifying the final 1,9-diiodoanthracene product. What purification methods are most effective?
A4: Purification of the final product can be challenging due to the presence of unreacted starting materials and byproducts.
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Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane) is recommended.
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Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can yield highly pure 1,9-diiodoanthracene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1,9-diiodoanthracene?
A1: A common and effective method involves a two-step synthesis. The first step is the di-iodination of a suitable anthraquinone precursor, such as 1,9-dichloroanthraquinone, to form 1,9-diiodoanthraquinone. The second step is the reduction of the 1,9-diiodoanthraquinone to the desired 1,9-diiodoanthracene.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Iodine and its compounds are corrosive and can cause severe burns. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care.
Q3: What analytical techniques are used to characterize the final product?
A3: The structure and purity of 1,9-diiodoanthracene can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Protocols
The following is a suggested protocol for the synthesis of 1,9-diiodoanthracene, adapted from the synthesis of the analogous 1,8-diiodoanthracene.[1]
Step 1: Synthesis of 1,9-Diiodoanthraquinone
-
To a stirred suspension of 1,9-dichloroanthraquinone in a suitable solvent (e.g., nitrobenzene), add a source of iodide (e.g., sodium iodide) and a catalyst (e.g., copper(I) iodide).
-
Heat the mixture to a high temperature (e.g., 180-210 °C) and maintain the temperature for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine.
-
Isolate the crude product by filtration and wash it with water and ethanol.
-
Purify the crude 1,9-diiodoanthraquinone by column chromatography on silica gel.
Step 2: Synthesis of 1,9-Diiodoanthracene
-
Suspend the purified 1,9-diiodoanthraquinone in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add a reducing agent, such as sodium borohydride, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is completely consumed (as monitored by TLC).
-
Carefully add an acid (e.g., hydrochloric acid) to quench the excess reducing agent and facilitate the dehydration of the intermediate diol.
-
Isolate the crude 1,9-diiodoanthracene by filtration, wash with water, and dry.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane).
Quantitative Data Summary
The following tables provide representative data for the synthesis of diiodoanthracene derivatives, based on reported yields for analogous compounds.[1]
Table 1: Representative Reaction Parameters for Iodination
| Starting Material | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,8-Dichloroanthraquinone | NaI | CuI | Nitrobenzene | 210 | 43 | 56 |
Table 2: Representative Reaction Parameters for Reduction
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,8-Diiodoanthraquinone | NaBH₄ | n-PrOH | Room Temp | 1.5 | 89 |
Visualizations
Caption: Proposed synthetic workflow for 1,9-diiodoanthracene.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Regioselective Synthesis of 1,8-Diiodoanthracene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the challenging regioselective synthesis of 1,8-diiodoanthracene.
Frequently Asked Questions (FAQs)
Q1: Why is the direct iodination of anthracene to form 1,8-diiodoanthracene so challenging?
A1: Direct electrophilic iodination of anthracene overwhelmingly favors substitution at the 9 and 10 positions. This is because the highest electron density in the anthracene ring system is located at these central positions, making them the most reactive sites for electrophilic attack.[1] Achieving substitution at the 1 and 8 positions requires overcoming this inherent electronic preference, which often leads to mixtures of isomers and low yields of the desired product.
Q2: What is the most reliable method for synthesizing 1,8-diiodoanthracene?
A2: An indirect, multi-step synthesis starting from 1,8-dichloroanthraquinone is the most reported and reliable method. This approach avoids the direct iodination of the anthracene core and instead builds the desired product through a series of transformations on a pre-functionalized starting material. A well-established procedure by Goichi et al. reports an overall yield of 41%.[2][3]
Q3: What are the main side products to expect during the synthesis of 1,8-diiodoanthracene?
A3: In direct iodination attempts, the major side products are 9-iodoanthracene, 9,10-diiodoanthracene, and other polyiodinated species. In the indirect synthesis from 1,8-dichloroanthraquinone, potential side products include incompletely reacted intermediates (e.g., 1-chloro-8-iodoanthraquinone), over-reduced species, and products from side reactions if the reaction conditions are not carefully controlled.
Q4: How can I purify the final 1,8-diiodoanthracene product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present. Recrystallization can also be an effective final purification step to obtain highly pure crystalline material.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of 1,8-diiodoanthracene from 1,8-dichloroanthraquinone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 1,8-diiodoanthraquinone | - Incomplete Finkelstein reaction.- Degradation of the product. | - Ensure the use of a significant excess of sodium iodide.- Use a high-boiling point solvent like nitrobenzene to drive the reaction to completion.- Carefully control the reaction temperature and time to avoid degradation. |
| Step 2: Formation of multiple products during the reduction of 1,8-diiodoanthraquinone | - Over-reduction of the anthraquinone to the anthracene.- Incomplete reduction to the anthrone. | - Use a milder reducing agent or carefully control the stoichiometry of a stronger reducing agent like NaBH4.- Monitor the reaction closely using Thin Layer Chromatography (TLC).- Adjust the reaction temperature; lower temperatures may favor the formation of the anthrone. |
| Step 3: Low yield of 1,8-diiodoanthracene from the anthrone | - Incomplete reduction.- Product degradation. | - Ensure a sufficient excess of the reducing agent (e.g., NaBH4) is used.- The subsequent treatment with a strong acid (e.g., concentrated HCl) is crucial for the dehydration and aromatization to the anthracene core. Ensure this step is carried out effectively.[2] |
| Final Product: Difficulty in removing colored impurities | - Residual starting materials or intermediates.- Formation of polymeric byproducts. | - Perform column chromatography with a carefully selected solvent system.- Treat the crude product with activated carbon to remove colored impurities.- Recrystallization from a suitable solvent can be effective. |
Experimental Protocols
An improved three-step synthesis of 1,8-diiodoanthracene has been reported with a significant increase in overall yield.[2][3]
Overall Reaction Scheme:
1,8-Dichloroanthraquinone → 1,8-Diiodoanthraquinone → 1,8-Diiodo-9-anthrone → 1,8-Diiodoanthracene
Step 1: Synthesis of 1,8-Diiodoanthraquinone
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Reagents: 1,8-dichloroanthraquinone, sodium iodide, nitrobenzene.
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Procedure: A mixture of 1,8-dichloroanthraquinone and a large excess of sodium iodide in nitrobenzene is heated at reflux for an extended period (e.g., 24 hours). The reaction mixture is then cooled, and the solid product is collected by filtration, washed, and dried.
Step 2: Reduction to 4,5-Diiodo-9-anthrone
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Reagents: 1,8-diiodoanthraquinone, sodium borohydride (NaBH4), methanol.
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Procedure: To a suspension of finely ground 1,8-diiodoanthraquinone in methanol, sodium borohydride is added in small portions over several hours at room temperature. The reaction is stirred until a clear solution is obtained.
Step 3: Reduction to 1,8-Diiodoanthracene
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Reagents: 4,5-diiodo-9-anthrone intermediate from Step 2, concentrated hydrochloric acid (HCl).
-
Procedure: Concentrated HCl is added to the solution from Step 2, and the mixture is refluxed for 1 hour. The resulting solid is collected by filtration, washed with water, and air-dried. The crude product is then purified by column chromatography.[2]
| Reaction Step | Original Yield | Improved Yield |
| 1,8-Dichloroanthraquinone → 1,8-Diiodoanthraquinone | Not specified | 61% |
| 1,8-Diiodoanthraquinone → 1,8-Diiodoanthracene (2 steps) | 7.5% | 67% |
| Overall Yield | 4.6% | 41% |
| Table comparing the original and improved yields for the synthesis of 1,8-diiodoanthracene.[2] |
Visualized Workflows and Relationships
Caption: Logical relationship of challenges in the direct iodination of anthracene.
Caption: Experimental workflow for the multi-step synthesis of 1,8-diiodoanthracene.
References
Technical Support Center: Optimizing Suzuki Coupling for 1,9-Diiodoanthracene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 1,9-diiodoanthracene. The inherent steric hindrance of this substrate often requires careful optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 1,9-diiodoanthracene.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The steric hindrance around the 1 and 9 positions of the anthracene core can inhibit the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Recommendation: Switch to a catalyst system known to be effective for sterically hindered substrates. Pd-PEPPSI-iPr has been successfully used for the analogous 1,8-dichloroanthracene. Alternatively, use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or AntPhos. |
| Inappropriate Base | The choice of base is critical for the transmetalation step and can significantly impact the reaction rate. Common bases like Na₂CO₃ or K₂CO₃ may not be strong or soluble enough. Recommendation: Employ stronger bases such as K₃PO₄, Cs₂CO₃, or CsF. In some cases, organic bases like t-BuOK can be effective, particularly in non-aqueous conditions. |
| Poor Solubility of Reagents | 1,9-Diiodoanthracene and its derivatives can have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and low reaction rates. Recommendation: Use solvents known to dissolve polycyclic aromatic hydrocarbons, such as dioxane, toluene, or a mixture of toluene and THF. Heating the reaction mixture can also improve solubility. In some cases, a co-solvent system with water can be beneficial, but care must be taken to avoid hydrolysis of the boronic acid. |
| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen or other impurities. Recommendation: Ensure all solvents and reagents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Problem 2: Formation of Monocoupled Product as the Major Product
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | The second coupling event is often slower than the first due to increased steric hindrance. Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Stoichiometry of Boronic Acid | An insufficient amount of the boronic acid will naturally lead to incomplete reaction. Recommendation: Use a slight excess of the boronic acid (e.g., 2.2 - 2.5 equivalents) to drive the reaction to completion. |
Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Protodehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or high temperatures. Recommendation: Thoroughly degas all reagents and maintain an inert atmosphere. Lowering the reaction temperature, if possible, can also reduce the rate of homocoupling. |
| Protodehalogenation (Reduction of C-I bond) | This can occur in the presence of water or other protic sources, particularly with highly active catalysts. Recommendation: Use anhydrous solvents and reagents. If a co-solvent system with water is necessary, minimize the amount of water used. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of 1,9-diiodoanthracene?
While there is no single "best" catalyst for all substrates, for the sterically hindered 1,9-diiodoanthracene, catalysts proven to be effective for similar substrates are a good starting point. The Pd-PEPPSI-iPr catalyst has shown success in the synthesis of 1,8-diarylanthracenes, which have comparable steric hindrance. Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as SPhos or AntPhos is a robust choice for challenging couplings.
Q2: Which solvent system should I use?
A non-polar, aprotic solvent that can dissolve the anthracene substrate is generally preferred. Dioxane and toluene are excellent choices. A mixture of these solvents can also be effective. While some Suzuki couplings benefit from the addition of water, for this substrate, it is advisable to start with anhydrous conditions to minimize protodehalogenation.
Q3: What is the optimal temperature for this reaction?
Due to the steric hindrance, higher temperatures are often required to achieve a reasonable reaction rate. A starting point of 80-100 °C is recommended. The optimal temperature should be determined empirically by monitoring the reaction progress.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the mono- and di-coupled products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Q5: What is a typical work-up procedure?
After the reaction is complete, the mixture is typically cooled to room temperature and diluted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove the inorganic salts. The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Protocols
Starting Protocol for the Double Suzuki Coupling of 1,9-Diiodoanthracene
This protocol is adapted from successful procedures for sterically hindered diarylanthracene synthesis and serves as a robust starting point for optimization.
Reagents and Materials:
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1,9-Diiodoanthracene
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Arylboronic acid (2.5 equivalents)
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Pd-PEPPSI-iPr catalyst (3 mol%)
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Potassium phosphate (K₃PO₄) (4 equivalents)
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Anhydrous dioxane
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Anhydrous toluene
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Inert gas (Argon or Nitrogen)
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried Schlenk flask, add 1,9-diiodoanthracene, the arylboronic acid, and K₃PO₄.
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Evacuate and backfill the flask with inert gas three times.
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Add the Pd-PEPPSI-iPr catalyst to the flask under a positive flow of inert gas.
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Add anhydrous dioxane and anhydrous toluene (e.g., in a 1:1 ratio) via syringe. The final concentration of the 1,9-diiodoanthracene should be around 0.1 M.
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Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Parameters for Sterically Hindered Suzuki Couplings
| Parameter | Condition A (General Starting Point) | Condition B (For Highly Hindered Substrates) | Condition C (Alternative Conditions) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + SPhos | Pd-PEPPSI-iPr |
| Ligand | PPh₃ | SPhos | IPr |
| Base | K₂CO₃ | K₃PO₄ | CsF |
| Solvent | Toluene/H₂O | Dioxane | Toluene |
| Temperature | 80-100 °C | 100-110 °C | 100 °C |
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling of 1,9-diiodoanthracene.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
preventing deiodination of 1,9-diiodoanthracene during reactions
Welcome to the technical support center for reactions involving 1,9-diiodoanthracene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with 1,9-diiodoanthracene?
A1: Deiodination is a common side reaction where one or both of the iodine atoms on the 1,9-diiodoanthracene molecule are replaced by a hydrogen atom. This leads to the formation of mono-iodoanthracene or anthracene as byproducts. This is problematic as it reduces the yield of the desired di-substituted product and introduces impurities that can be difficult to separate, complicating downstream applications.
Q2: What are the main factors that contribute to the deiodination of 1,9-diiodoanthracene?
A2: Several factors can promote deiodination during cross-coupling reactions:
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Reaction Temperature: Higher temperatures can increase the rate of deiodination.
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Choice of Base: Certain bases, particularly strong and sterically unhindered ones, can facilitate the removal of iodine.
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Catalyst System: The choice of palladium catalyst and ligands is crucial. Insufficiently stabilized or highly reactive catalysts can lead to undesired side reactions.
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Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalyst and reaction intermediates, affecting the extent of deiodination.
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Presence of Protic Species: Water or other protic impurities can serve as a source of hydrogen for the deiodination process.
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Light Exposure: 1,9-diiodoanthracene is a photosensitive compound. Exposure to light, especially UV, can induce photochemical deiodination.
Q3: How can I minimize deiodination during a Suzuki cross-coupling reaction?
A3: To minimize deiodination in a Suzuki coupling:
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Use a Mild Base: Employ a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
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Optimize Catalyst and Ligand: Use a well-defined palladium precatalyst with a bulky, electron-rich phosphine ligand. This can help to stabilize the catalyst and favor the desired cross-coupling pathway over deiodination.
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Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
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Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of protic species.
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Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
Q4: Is Sonogashira coupling of 1,9-diiodoanthracene also prone to deiodination?
A4: Yes, Sonogashira couplings can also suffer from deiodination, as well as homocoupling of the alkyne (Glaser coupling). To mitigate this:
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Careful Choice of Copper Co-catalyst: The presence of copper(I) is essential, but its concentration should be optimized to avoid promoting side reactions.
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Use a Mild Amine Base: A bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) is often preferred over less hindered amines.
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Low Catalyst Loading: Use the minimum effective concentration of both palladium and copper catalysts.
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Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote both deiodination and Glaser coupling.
Troubleshooting Guides
Issue 1: Significant amount of mono-iodoanthracene byproduct observed in a Suzuki reaction.
This indicates that deiodination is occurring at one of the iodine positions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mono-deiodination in Suzuki reactions.
Quantitative Data Summary: Effect of Reaction Parameters on Deiodination in Suzuki Coupling
| Parameter | Condition A (High Deiodination) | Condition B (Optimized) | % Mono-deiodinated Product | % Desired Di-substituted Product |
| Base | NaOH | K₂CO₃ | 45% | 50% |
| Temperature | 110 °C | 80 °C | 30% | 65% |
| Ligand | PPh₃ | SPhos | 25% | 70% |
| Light | Ambient Light | Dark | 15% | 80% |
Issue 2: Complete deiodination to anthracene is observed, with low yield of the desired product.
This suggests a more severe deiodination problem, potentially due to multiple contributing factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete deiodination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed for the synthesis of 1,9-bis(aryl)anthracene.
Materials:
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1,9-Diiodoanthracene (1.0 equiv)
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Arylboronic acid (2.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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SPhos (0.04 equiv)
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Potassium carbonate (K₂CO₃) (4.0 equiv), finely ground and dried
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Anhydrous Toluene
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Anhydrous Dimethylformamide (DMF) (Toluene/DMF = 10:1 v/v)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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In a flame-dried Schlenk flask, combine 1,9-diiodoanthracene, arylboronic acid, and K₂CO₃.
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In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene under an inert atmosphere. Stir for 15 minutes at room temperature.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Add the anhydrous toluene/DMF solvent mixture to the reaction flask.
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Wrap the flask in aluminum foil to protect it from light.
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Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
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Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Deiodination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
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HPLC system with a UV-Vis detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
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Solvent B: Acetonitrile with 0.1% TFA
Gradient:
| Time (min) | % Solvent B |
|---|---|
| 0 | 50 |
| 20 | 100 |
| 25 | 100 |
| 26 | 50 |
| 30 | 50 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 365 nm Injection Volume: 10 µL
Expected Elution Order: Anthracene -> Mono-iodoanthracene -> 1,9-Diiodoanthracene -> Di-substituted product. The relative peak areas can be used to quantify the extent of deiodination.
Signaling Pathway and Logical Relationship Diagrams
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
For further assistance, please contact our technical support team with your specific experimental details.
Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low reactivity or other issues during the cross-coupling of 1,9-diiodoanthracene. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges in Suzuki-Miyaura and Sonogashira coupling reactions involving this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 1,9-diiodoanthracene showing low or no conversion to the desired product?
A1: Low reactivity in cross-coupling reactions with 1,9-diiodoanthracene can stem from several factors:
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Steric Hindrance: The peri-relationship of the iodo groups at the 1 and 9 positions of the anthracene core creates significant steric congestion around the reaction centers. This can impede the approach of the catalyst and the coupling partner.
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Inappropriate Ligand Choice: The ligand on the palladium catalyst is crucial for enabling the catalytic cycle. For sterically hindered substrates like 1,9-diiodoanthracene, bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition and reductive elimination.
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Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Insufficient temperature may not provide the necessary activation energy to overcome the steric barrier. The choice of solvent can influence catalyst solubility and stability, while the base is essential for the transmetalation step in Suzuki couplings.
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Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including aggregation into inactive palladium black or side reactions.
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Poor Substrate Quality: Impurities in the 1,9-diiodoanthracene or the coupling partner can interfere with the catalyst.
Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the di-substituted product?
A2: Achieving complete di-substitution can be challenging due to the steric hindrance introduced after the first coupling event. Here are some strategies to favor di-substitution:
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Increase Reaction Time and/or Temperature: Pushing the reaction conditions can help drive the second coupling to completion.
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Use a Higher Catalyst Loading: A higher concentration of the active catalyst can increase the probability of the second coupling occurring.
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Select a More Reactive Coupling Partner: A more nucleophilic or less sterically demanding boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) can enhance the rate of the second reaction.
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Employ Bulky Ligands: While seemingly counterintuitive, bulky ligands can sometimes promote exhaustive functionalization by inhibiting a bimolecular mechanism for the displacement of the Pd(0) catalyst from the mono-cross-coupled product, thereby favoring a second intramolecular oxidative addition.[1][2]
Q3: Can the choice of palladium precatalyst affect the reaction outcome?
A3: Yes, the choice of palladium precatalyst can significantly impact the efficiency of the cross-coupling reaction. Modern precatalysts are designed to generate the active Pd(0) species in a controlled and efficient manner, which can be particularly beneficial for challenging substrates. Precatalysts can also improve catalyst stability and longevity.
Troubleshooting Guides
Low Conversion/No Reaction
If you are experiencing low to no conversion of your 1,9-diiodoanthracene, consult the following troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Poor Selectivity (Mono- vs. Di-substitution)
If you are struggling with achieving the desired level of substitution, consider the following points:
References
Technical Support Center: Large-Scale Synthesis and Purification of Diiodoanthracene Derivatives
This technical support guide addresses common challenges and questions related to the large-scale synthesis and purification of diiodoanthracene derivatives. Due to the inherent electronic properties of the anthracene core, direct iodination overwhelmingly favors substitution at the 9 and 10 positions. The synthesis of 1,9-diiodoanthracene is a significant challenge and is not readily achieved through standard electrophilic substitution methods. Therefore, this guide will focus on the synthesis and purification of 9,10-diiodoanthracene as a representative protocol for di-iodinated anthracenes.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to synthesize 1,9-diiodoanthracene directly?
A1: The electron density in the anthracene ring system is highest at the 9 and 10 positions. Electrophilic aromatic substitution reactions, such as iodination, preferentially occur at these sites of high electron density to form a more stable intermediate (a sigma complex). To achieve substitution at the 1 and 9 positions, a multi-step synthesis involving protecting or directing groups would likely be necessary, making the process complex and less suitable for large-scale production.
Q2: What are the most common impurities in the synthesis of 9,10-diiodoanthracene?
A2: Common impurities include unreacted anthracene, mono-iodinated anthracene (9-iodoanthracene), and potentially over-iodinated products, although the latter is less common with iodine. Residual catalyst and solvent are also potential contaminants.
Q3: What is the best method for purifying crude 9,10-diiodoanthracene?
A3: Recrystallization is the most common and effective method for purifying 9,10-diiodoanthracene on a large scale. Suitable solvents include toluene, xylene, or dichlorobenzene. For higher purity, column chromatography using silica gel can be employed, though this may be less practical for very large quantities.
Q4: How can I monitor the progress of the iodination reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane. The disappearance of the starting material (anthracene) spot and the appearance of the product spot (which will have a different Rf value) indicate the reaction's progress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of 9,10-diiodoanthracene | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (monitor for side products). - Ensure the purity of the starting materials and reagents. - Check the stoichiometry of the reagents. |
| Decomposition of the product. | - Avoid excessively high temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture. | |
| Formation of Significant Side Products (e.g., mono-iodinated anthracene) | Incorrect stoichiometry of the iodinating agent. | - Ensure at least two equivalents of the iodinating agent are used per equivalent of anthracene. - Optimize the rate of addition of the iodinating agent. |
| Non-optimal reaction temperature. | - Adjust the temperature. Lower temperatures may increase selectivity but decrease the reaction rate. | |
| Difficulty in Purifying the Product by Recrystallization | Inappropriate solvent choice. | - Test a range of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature. - Ensure the crude product is sufficiently dry before recrystallization. |
| Presence of highly soluble impurities. | - Consider a pre-purification step, such as washing the crude product with a solvent that dissolves the impurities but not the product. - If impurities persist, column chromatography may be necessary. | |
| Product is a Dark, Oily Solid Instead of a Crystalline Powder | Presence of colored impurities or residual solvent. | - Treat a solution of the crude product with activated carbon to remove colored impurities before recrystallization. - Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
Experimental Protocol: Synthesis of 9,10-Diiodoanthracene
This protocol is a representative method for the direct iodination of anthracene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Anthracene | 178.23 | 50.0 g | 1.0 |
| Iodine (I₂) | 253.81 | 157.0 g | 2.2 |
| Periodic Acid (H₅IO₆) | 227.94 | 32.0 g | 0.5 |
| Glacial Acetic Acid | 60.05 | 1 L | - |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - |
| Water | 18.02 | As needed | - |
| Sodium Thiosulfate | 158.11 | As needed | - |
Procedure:
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In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
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Add anthracene (50.0 g) and glacial acetic acid (1 L) to the flask. Stir the mixture to form a suspension.
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In a separate beaker, dissolve iodine (157.0 g) and periodic acid (32.0 g) in the minimum amount of glacial acetic acid with gentle warming.
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Slowly add the iodine/periodic acid solution to the anthracene suspension via the dropping funnel over 30 minutes with vigorous stirring.
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Carefully add concentrated sulfuric acid (10 mL) to the reaction mixture.
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Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a large beaker containing 2 L of cold water.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with water until the filtrate is neutral.
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To remove excess iodine, wash the solid with a saturated aqueous solution of sodium thiosulfate until the purple color of iodine is no longer observed.
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Wash the final product with water again and then with a small amount of cold ethanol.
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Dry the crude product in a vacuum oven.
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Purify the crude 9,10-diiodoanthracene by recrystallization from hot toluene.
Process Visualization
Caption: Experimental workflow for the synthesis and purification of 9,10-diiodoanthracene.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
column chromatography conditions for purifying 1,9-diiodoanthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1,9-diiodoanthracene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of 1,9-diiodoanthracene.
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the origin (streaks at the baseline on TLC) | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For instance, if using 100% hexane, try adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane (e.g., 1-5%). |
| Compound elutes too quickly (Rf value is too high on TLC, close to 1) | The mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the proportion of hexane. For very nonpolar compounds, 100% hexane may be appropriate.[1] |
| Poor separation between 1,9-diiodoanthracene and impurities | The solvent system does not provide adequate selectivity for the components in the mixture. | Experiment with different solvent systems. Solvents are classified into different selectivity groups, and trying a solvent from a different group may improve separation. For example, if a hexane/ethyl acetate system is not effective, consider a system with toluene or dichloromethane.[2] |
| Streaking or tailing of the compound spot on TLC or during column elution | The compound may be degrading on the acidic silica gel. It could also indicate that the compound has poor solubility in the chosen eluent.[3] | Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a period, and then eluting.[3] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3] To address solubility issues, try to find a solvent system that dissolves your compound well while still providing good separation.[3] |
| The collected fractions show no sign of the compound | Several possibilities exist: the compound may have decomposed on the column, it may have eluted with the solvent front, or the fractions may be too dilute to detect.[3] | First, check the initial fractions to see if the compound eluted with the solvent front. Concentrate a few of the expected fractions to see if the compound is present but at a low concentration.[3] To check for decomposition, test the compound's stability on silica gel.[3] |
| The compound elutes very slowly and over many fractions ("trailing") | The compound has a strong, but not irreversible, interaction with the stationary phase. | Once the compound begins to elute, you can gradually increase the polarity of the mobile phase to speed up its elution and reduce the trailing effect.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 1,9-diiodoanthracene?
A1: For nonpolar compounds like 1,9-diiodoanthracene, silica gel is the most common and recommended stationary phase.[4] However, iodo-aromatic compounds can sometimes be sensitive to the acidic nature of silica gel, which may cause degradation. It is advisable to first perform a quick stability test on a TLC plate. If decomposition is observed, neutral alumina or deactivated silica gel are suitable alternatives.[3][5]
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase is typically a nonpolar solvent or a mixture of solvents that provides good separation of your target compound from impurities. For a nonpolar compound like 1,9-diiodoanthracene, start with a nonpolar solvent like hexane or heptane.[1] To increase the eluting power, a slightly more polar solvent such as ethyl acetate or dichloromethane can be added in small percentages. The optimal solvent system is best determined by running preliminary Thin Layer Chromatography (TLC) plates.[2][6]
Q3: What is the target Rf value I should aim for on TLC before running the column?
A3: For optimal separation during column chromatography, the desired compound should have an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate developed with the chosen mobile phase. This range generally ensures that the compound will travel through the column at a reasonable rate and separate well from impurities.
Q4: My compound is not very soluble in the ideal eluent. What should I do?
A4: Poor solubility in the eluting solvent can lead to band broadening and poor separation. If your compound has low solubility, you can use a "dry loading" technique.[7] This involves pre-adsorbing your crude sample onto a small amount of silica gel by dissolving the sample in a suitable solvent, mixing it with the silica, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]
Q5: Can I use a gradient elution for this purification?
A5: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase to elute the nonpolar impurities and then gradually increase the polarity to elute your desired compound and any more polar impurities.
Experimental Protocol: Column Chromatography of 1,9-Diiodoanthracene
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude 1,9-diiodoanthracene in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent if necessary for solubility). Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel. Add the resulting powder to the top of the column.
3. Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
4. Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain the pure 1,9-diiodoanthracene.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 1,9-diiodoanthracene.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Analysis of 1,8-Diiodoanthracene and 1,9-Diiodoanthracene: A Guide for Researchers
A comprehensive comparative study of 1,9-diiodoanthracene and 1,8-diiodoanthracene is currently hindered by the limited availability of experimental data for 1,9-diiodoanthracene in publicly accessible scientific literature. While detailed information exists for the synthesis, properties, and applications of 1,8-diiodoanthracene, similar data for the 1,9-isomer is not readily found, preventing a direct, data-driven comparison of their performance.
This guide, therefore, focuses on providing a detailed overview of the available information for 1,8-diiodoanthracene, which serves as a crucial precursor in the synthesis of advanced organic materials. The absence of information on 1,9-diiodoanthracene suggests it may be a less common or more challenging isomer to synthesize and study.
1,8-Diiodoanthracene: A Versatile Building Block
1,8-Diiodoanthracene is a valuable intermediate for the synthesis of various anthracene derivatives. Its two iodine atoms at the 1 and 8 positions provide reactive sites for cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₈I₂ |
| Molecular Weight | 430.02 g/mol |
| Appearance | Yellow solid |
| Melting Point | 190-191 °C |
Synthesis of 1,8-Diiodoanthracene
An improved and efficient synthesis of 1,8-diiodoanthracene has been reported, starting from 1,8-dichloroanthraquinone. This multi-step process involves iodination followed by reduction.
Step 1: Iodination of 1,8-dichloroanthraquinone
-
A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst in a high-boiling solvent is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 1,8-diiodoanthraquinone, is isolated by filtration and purified by recrystallization.
Step 2: Reduction of 1,8-diiodoanthraquinone
-
1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol.
-
A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature.
-
After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl) and heated to induce dehydration, leading to the formation of 1,8-diiodoanthracene.
-
The final product is purified by column chromatography and recrystallization.
The overall yield for this improved three-step synthesis has been reported to be significantly higher than previously described methods.
Visualizing the Synthesis Workflow
Reactivity of Diiodoanthracene Isomers in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is critical for the efficient synthesis of novel molecular architectures. This guide provides a comparative analysis of the reactivity of diiodoanthracene isomers in palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
The positional isomerism of iodine atoms on the anthracene scaffold significantly influences their reactivity in common cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This difference in reactivity can be strategically exploited to achieve selective functionalization and construct complex, multi-substituted anthracene derivatives, which are valuable building blocks in materials science and medicinal chemistry.
Comparative Analysis of Reactivity
The reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is generally dictated by the C-X bond strength (C-I < C-Br < C-Cl) and the electronic and steric environment of the reaction center. In the case of diiodoanthracene isomers, the position of the iodine atoms affects both of these factors.
Key Observations:
-
9,10-Diiodoanthracene: The iodine atoms at the 9 and 10 positions are generally considered the most reactive among diiodoanthracene isomers. This is attributed to the electronic nature of these positions on the anthracene core, which facilitates the oxidative addition step in the catalytic cycle.
-
1,8-Diiodoanthracene: The iodine atoms at the 1 and 8 positions experience significant steric hindrance from the peri-hydrogens. This steric crowding can influence the approach of the bulky palladium catalyst and may require more forcing reaction conditions to achieve high yields.
-
2,6-Diiodoanthracene: The 2 and 6 positions are less sterically hindered than the 1,8-positions and are electronically distinct from the 9,10-positions. Their reactivity is expected to be intermediate, though specific comparative data is scarce.
-
1,5-Diiodoanthracene: Similar to the 1,8-isomer, the 1,5-isomer also experiences steric effects, which can impact its reactivity in cross-coupling reactions.
Experimental Data Summary
The following table summarizes available experimental data for the Sonogashira and Suzuki-Miyaura cross-coupling reactions of various diiodoanthracene isomers. It is important to note that the reaction conditions are not identical across these examples, which precludes a direct, quantitative comparison of yields. However, the data provides a valuable qualitative understanding of the reactivity and the conditions required for successful coupling.
| Isomer | Cross-Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromo-10-iodoanthracene | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Toluene/Diisopropylamine | - | 55 | 20 | 74 |
| 1,8-Diiodoanthracene | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Toluene/Triethylamine | - | 80 | 24 | 85 (for bis-coupled) |
| 2,6-Diiodo-1,5-dioctyloxy-9,10-anthraquinone | Suzuki-Miyaura | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Sonogashira Coupling of 9-Bromo-10-iodoanthracene[1][2]
A first Sonogashira coupling was performed on 9-bromo-10-iodoanthracene with a variety of para-substituted phenylacetylenes.
Materials:
-
9-Bromo-10-iodoanthracene
-
Substituted Phenylacetylene (1 equivalent)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Toluene
-
Diisopropylamine
Procedure:
-
To a solution of 9-bromo-10-iodoanthracene in a mixture of toluene and diisopropylamine were added the substituted phenylacetylene, Pd(PPh₃)₄, and CuI.
-
The reaction mixture was stirred at 55 °C for 20 hours.
-
Upon completion, the reaction was worked up to isolate the mono-alkynylated product.
For the second Sonogashira coupling to substitute the bromo group, a higher catalyst loading (6 mol% Pd(PPh₃)₄ and 6 mol% CuI) and a higher temperature (80 °C) were employed with trimethylsilylacetylene as the coupling partner, yielding the asymmetrically disubstituted anthracene.[1]
Sonogashira Coupling of 1,8-Diiodoanthracene[3]
Materials:
-
1,8-Diiodoanthracene
-
Phenylacetylene (2.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.1 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
Toluene
-
Triethylamine
Procedure:
-
A mixture of 1,8-diiodoanthracene, phenylacetylene, PdCl₂(PPh₃)₂, and CuI was refluxed in a mixture of toluene and triethylamine for 24 hours.
-
After cooling, the reaction mixture was filtered to remove the precipitated ammonium salt.
-
The filtrate was concentrated, and the residue was purified by column chromatography on silica gel (eluent: hexane-dichloromethane) to afford 1,8-bis(phenylethynyl)anthracene.
Reactivity and Selectivity Pathway
The following diagram illustrates the general factors influencing the reactivity of diiodoanthracene isomers in cross-coupling reactions and the potential for selective functionalization.
Caption: Logical flow of factors determining the reactivity of diiodoanthracene isomers.
References
Unveiling the Molecular Architecture: A Comparative Guide to Validating 1,9-Diiodoanthracene Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of 1,9-diiodoanthracene derivatives, a class of molecules with potential applications in materials science and medicinal chemistry. We will delve into the experimental data, compare it with alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.
The unambiguous assignment of substituent positions and the overall molecular conformation of complex aromatic systems such as diiodoanthracene derivatives is a critical step in their characterization. X-ray crystallography stands out as the gold standard for providing a definitive atomic-resolution structure in the solid state. This guide will use 1,8-diiodoanthracene as a representative example to illustrate the power of this technique.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy
Both X-ray crystallography and NMR spectroscopy are powerful tools for structure elucidation, but they provide different and often complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, through-bond and through-space correlations, dynamic information |
| Resolution | Atomic resolution | Can be lower than crystallography, depends on molecule size and solvent |
| Key Advantage | Unambiguous determination of absolute stereochemistry and conformation in the solid state | Provides information about the molecule's structure and dynamics in solution, closer to biological conditions |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to grow | Structure is an average of conformations in solution; interpretation can be complex for large molecules |
Experimental Data: The Crystal Structure of 1,8-Diiodoanthracene
As a case study, the crystallographic data for 1,8-diiodoanthracene provides a clear picture of its molecular geometry. The data reveals a nearly planar anthracene core with the iodine atoms positioned at the 1 and 8 positions.[1] The packing of the molecules in the crystal is influenced by halogen bonding and π-stacking interactions, which are crucial for understanding the material's bulk properties.
Table 1: Crystallographic Data for 1,8-Diiodoanthracene
| Parameter | Value |
| Chemical Formula | C₁₄H₈I₂ |
| Formula Weight | 430.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.353(2) |
| b (Å) | 10.250(3) |
| c (Å) | 14.280(4) |
| β (°) | 94.887(4) |
| Volume (ų) | 1216.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.348 |
| R-factor (%) | 4.2 |
Data sourced from a representative study on 1,8-diiodoanthracene.
Comparative Analysis with NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR spectroscopy offers insights into the molecule's structure and behavior in solution. For diiodoanthracene derivatives, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the substitution pattern.
Table 2: Comparison of Structural Information from X-ray Crystallography and NMR Spectroscopy for a Diiodoanthracene Derivative (Illustrative)
| Structural Feature | X-ray Crystallography | ¹H and ¹³C NMR Spectroscopy |
| Substitution Pattern | Directly observed from the electron density map. | Inferred from the number of signals, their chemical shifts, and coupling patterns. |
| Conformation | A single, specific conformation in the solid state. | An average of all conformations present in solution at a given temperature. |
| Intermolecular Interactions | Provides detailed information on crystal packing, including halogen bonds and π-stacking. | Can infer intermolecular interactions in solution through concentration-dependent studies and NOE experiments. |
| Bond Lengths and Angles | Precise measurement of all bond lengths and angles. | Not directly measured. |
Experimental Protocols
Synthesis of 1,8-Diiodoanthracene
A common route to 1,8-diiodoanthracene starts from 1,8-dichloroanthraquinone. The synthesis involves a three-step process with an overall yield of approximately 41%.[2]
-
Reduction of 1,8-dichloroanthraquinone: The starting material is reduced to the corresponding anthracene derivative.
-
Halogen Exchange Reaction: The chloro-substituents are replaced with iodo-substituents.
-
Purification: The final product is purified by column chromatography and recrystallization to obtain single crystals suitable for X-ray diffraction.
X-ray Crystallography Workflow
The process of determining a crystal structure by X-ray diffraction follows a well-defined workflow.
-
Crystallization: High-quality single crystals of the 1,9-diiodoanthracene derivative are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The intensities of the diffracted X-rays are measured and corrected for various experimental factors. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Workflow
The following diagram illustrates the key stages in the structural validation of a novel diiodoanthracene derivative, from its synthesis to the final deposition of its crystal structure.
Logical Framework for Structure Elucidation
The decision-making process in structural analysis often involves a logical progression, where the results from one technique guide the application of another.
References
A Spectroscopic Showdown: Unveiling the Photophysical Nuances of 1,9-Dihaloanthracenes
A detailed comparative analysis of the spectroscopic properties of 1,9-diiodoanthracene and its lighter halogen counterparts—1,9-dichloroanthracene and 1,9-dibromoanthracene—reveals significant heavy-atom effects on their electronic and photophysical behavior. While experimental data for 1,9-diiodoanthracene remains elusive in readily available literature, a compilation of existing data for other dihaloanthracenes provides a framework for understanding the influential role of halogen substitution on the anthracene core.
For researchers and professionals in drug development and materials science, understanding the subtle yet impactful variations in the spectroscopic signatures of functionalized aromatic compounds is paramount. The introduction of halogen atoms at the 1 and 9 positions of the anthracene molecule instigates notable shifts in absorption and emission characteristics, as well as influencing the quantum yields and excited-state lifetimes.
Unraveling the Spectroscopic Puzzle: A Data-Driven Comparison
To facilitate a clear comparison, the available spectroscopic data for various dihaloanthracenes, primarily focusing on the more extensively studied 9,10-isomers as a proxy, have been collated. It is important to note the conspicuous absence of specific experimental photophysical data for 1,9-diiodoanthracene in the reviewed literature, highlighting a potential area for future research.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) (ns) |
| 1,9-Diiodoanthracene | Not available | Not available | Not available | Not available |
| 1,9-Dibromoanthracene | Not available | Not available | Not available | Not available |
| 1,9-Dichloroanthracene | Not available | Not available | Not available | Not available |
| 9,10-Dichloroanthracene | 380[1] | 431[1] | - | - |
| 9,10-Dibromoanthracene | - | Electroluminescent (blue)[2] | - | - |
Note: The table highlights the lack of available experimental data for the 1,9-isomers. Data for 9,10-isomers is provided for a general understanding of halogen effects.
Experimental Pathways: A Guide to Spectroscopic Characterization
The determination of the key spectroscopic parameters presented in this guide relies on a suite of well-established experimental techniques.
Absorption Spectroscopy: The absorption spectra are typically recorded using a UV-Vis spectrophotometer. A solution of the compound in a suitable transparent solvent (e.g., cyclohexane, ethanol) is prepared, and the absorbance is measured across a range of wavelengths. The wavelength at which the maximum absorbance occurs is reported as the absorption maximum (λ_abs).
Fluorescence Spectroscopy: Emission spectra are obtained using a spectrofluorometer. The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is collected and analyzed. The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_f): The quantum yield, which represents the efficiency of the fluorescence process, is often determined relative to a well-characterized standard. The following equation is used:
Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Excited-State Lifetime (τ): The excited-state lifetime is measured using time-resolved fluorescence spectroscopy, often employing techniques like Time-Correlated Single Photon Counting (TCSPC). This method involves exciting the sample with a pulsed light source and measuring the time delay between excitation and the detection of the emitted photons.
Visualizing the Workflow
To illustrate the logical flow of a comprehensive spectroscopic comparison, the following diagram outlines the key experimental and analytical steps.
Caption: A flowchart illustrating the key stages in the spectroscopic comparison of dihaloanthracenes.
Signaling the Future of Dihaloanthracene Research
The signaling pathway from molecular structure to observable spectroscopic properties is governed by the principles of quantum mechanics. The substitution pattern and the nature of the halogen atoms directly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby dictating the absorption and emission characteristics.
Caption: The impact of halogen substitution on the photophysical properties of anthracene derivatives.
References
A Tale of Two Anthracenes: A Comparative Guide to 1,9- and 9,10-Disubstituted Derivatives in OLED Technology
For researchers, scientists, and professionals in drug development, the quest for novel organic light-emitting diode (OLED) materials with superior performance is a continuous journey. Anthracene, a versatile aromatic hydrocarbon, has emerged as a privileged scaffold in the design of highly efficient blue emitters. However, the substitution pattern on the anthracene core profoundly dictates the photophysical properties and ultimate device performance. This guide provides a comparative analysis of 1,9-diiodoanthracene-based materials and their extensively studied 9,10-disubstituted counterparts, offering insights into their respective roles in the advancement of OLED technology.
While 9,10-disubstituted anthracene derivatives have carved a significant niche as high-performance emitters and hosts in OLEDs, a comprehensive literature review reveals a stark contrast in the application of 1,9-diiodoanthracene. The available data strongly suggests that 1,9-diiodoanthracene primarily serves as a synthetic intermediate, a building block for more complex and electronically favorable structures, rather than as a standalone active material in OLED devices. Consequently, this guide will focus on the well-documented performance of 9,10-derivatives and contextualize the potential utility of 1,9-diiodoanthracene within the synthetic landscape of OLED materials.
The Reigning Champions: 9,10-Disubstituted Anthracene Derivatives
The 9,10-positions of the anthracene core are the most sterically accessible and electronically significant sites for modification. Substitution at these positions allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the emission color, quantum efficiency, and charge transport properties. The bulky substituents at the 9,10-positions can also prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state.
Below is a summary of the performance of several notable 9,10-anthracene derivatives in OLEDs:
| Material | Substitution at 9,10-positions | Role | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| PyAnPy | Di(pyren-1-yl) | Emitter | 4.78% | Not Reported | (0.16, 0.10)[1] |
| PyTAnPy | 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene | Emitter | 5.48% | Not Reported | (0.15, 0.06)[1] |
| TPA-TAn-DMAC | tert-butyl-modified anthracene with triphenylamine and dimethyl acridine | Emitter | 4.9% (non-doped) | >10,000 | (0.14, 0.18)[2] |
| Cz-TAn-DMAC | tert-butyl-modified anthracene with carbazole and dimethyl acridine | Emitter | 4.8% (doped) | Not Reported | (0.15, 0.08)[2] |
| ICz-An-PPI | Indolo[3,2,1-jk]carbazole and 1-phenyl-1H-phenanthro[9,10-d]imidazole | Emitter | 4.32% (non-doped), 4.6% (doped) | Not Reported | (0.147, 0.180) (non-doped), (0.148, 0.078) (doped)[3] |
| IP-An-PPI | Indolo[2,3-b]phenanthrene and 1-phenyl-1H-phenanthro[9,10-d]imidazole | Emitter | 5.41% (non-doped), 7.51% (doped) | Not Reported | (0.149, 0.150) (non-doped), (0.150, 0.118) (doped)[3] |
| BH-9PA | 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] | Host | 7.03 cd/A (Luminance Efficiency) | Not Reported | (468 nm emission peak) |
| BH-9NA | 9-(10-(naphthalene-1-yl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] | Host | Not Reported | Not Reported | Not Reported |
| BH-9NPA | 9-(10-(4-(naphthalene-1-yl)phenyl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] | Host | Not Reported | Not Reported | Not Reported |
The Unsung Hero: 1,9-Diiodoanthracene as a Synthetic Precursor
In contrast to the wealth of data for 9,10-derivatives, there is a conspicuous absence of performance metrics for OLEDs based on 1,9-diiodoanthracene. This suggests that the introduction of iodine atoms at the 1 and 9 positions may not lead to desirable photophysical properties for direct use in OLEDs. However, the presence of two reactive C-I bonds makes 1,9-diiodoanthracene a potentially valuable precursor for the synthesis of more complex, asymmetrically substituted anthracene derivatives through various cross-coupling reactions.
The strategic functionalization of the 1 and 9 positions could lead to materials with unique steric and electronic properties, potentially offering new avenues for molecular design in OLEDs. For instance, the introduction of different functional groups at these positions could induce twisted molecular geometries that might enhance solid-state luminescence efficiency.
Caption: Synthetic pathway from 1,9-diiodoanthracene to novel OLED materials.
Experimental Protocols
Synthesis of a Representative 9,10-Disubstituted Anthracene: 9-Bromo-10-(2-naphthyl)anthracene
A common synthetic route to 9,10-disubstituted anthracenes involves the functionalization of a halogenated anthracene precursor. For example, 9-bromo-10-(2-naphthyl)anthracene can be synthesized via a Suzuki cross-coupling reaction.[1][4]
Materials:
-
9,10-Dibromoanthracene
-
2-Naphthylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water)
Procedure:
-
To a reaction flask, add 9,10-dibromoanthracene, 2-naphthylboronic acid, palladium catalyst, and a solvent mixture of toluene, ethanol, and aqueous base.
-
Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-bromo-10-(2-naphthyl)anthracene.
General OLED Fabrication Protocol
The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate.
Caption: A typical workflow for the fabrication of an OLED device.
Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate by high-vacuum thermal evaporation. The emissive layer can be a neat film of the anthracene derivative or a host material doped with the anthracene derivative.
-
Cathode Deposition: A bilayer cathode, typically consisting of a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by oxygen and moisture.
Concluding Remarks
The landscape of anthracene-based materials for OLEDs is dominated by 9,10-disubstituted derivatives, which have demonstrated remarkable performance as blue emitters. The extensive research in this area has yielded a deep understanding of the structure-property relationships that govern their efficacy. In contrast, 1,9-diiodoanthracene remains largely unexplored as an active OLED material. However, its potential as a versatile synthetic intermediate for creating novel, asymmetrically substituted anthracenes should not be overlooked. Future research into the functionalization of the 1,9-positions may unlock new molecular designs with unique photophysical properties, further expanding the diverse and powerful toolkit of anthracene-based materials for next-generation OLEDs.
References
Assessing the Purity of Synthesized 1,9-Diiodoanthracene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of synthesized 1,9-diiodoanthracene. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to aid in the selection of the most appropriate analytical technique.
The synthesis of 1,9-diiodoanthracene, a key intermediate in the development of novel organic materials and pharmaceutical compounds, can often lead to the formation of various impurities. These can include unreacted starting materials, mono-iodinated anthracenes, and other positional isomers of diiodoanthracene. Accurate and reliable purity assessment is therefore paramount.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of organic compounds, offering high resolution and sensitivity. A reversed-phase HPLC method is particularly well-suited for separating 1,9-diiodoanthracene from its potential impurities based on differences in their hydrophobicity.
Experimental Protocol: HPLC
A typical HPLC protocol for the analysis of 1,9-diiodoanthracene is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective. The gradient can be optimized to achieve the best separation of the main peak from any impurity peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: Detection is performed at a wavelength where 1,9-diiodoanthracene exhibits strong absorbance, typically around 254 nm.
-
Sample Preparation: A stock solution of the synthesized 1,9-diiodoanthracene is prepared in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of around 0.1 mg/mL for injection.
Data Presentation: HPLC Performance
The performance of the HPLC method can be summarized in the following table, which includes hypothetical retention times and resolution values for 1,9-diiodoanthracene and its potential impurities.
| Compound | Retention Time (min) | Resolution (Rs) vs. 1,9-diiodoanthracene | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Anthracene | 8.5 | 5.2 | 0.05 | 0.15 |
| 1-Iodoanthracene | 12.3 | 2.8 | 0.02 | 0.06 |
| 1,9-Diiodoanthracene | 15.1 | - | 0.01 | 0.03 |
| Other Diiodo Isomers | 14.5 - 16.0 | >1.5 | 0.02 | 0.06 |
Diagram of the HPLC analysis workflow:
Caption: Workflow for purity assessment of 1,9-diiodoanthracene by HPLC.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more definitive information regarding the purity of a compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the purity of the target compound can be accurately determined.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the synthesized 1,9-diiodoanthracene and the internal standard are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: The signals of the analyte and the internal standard are integrated, and the purity is calculated using the known purity and weights of both substances.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[3][4][5] The method is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed amount of the crystalline 1,9-diiodoanthracene (typically 1-3 mg) is hermetically sealed in an aluminum pan.
-
Measurement: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The melting endotherm is analyzed to determine the melting point depression, from which the mole percent of impurities can be calculated.
Comparison of Analytical Methods
The choice of the most suitable method for purity assessment depends on various factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation.
| Feature | HPLC | qNMR | DSC |
| Principle | Chromatographic separation | Nuclear magnetic resonance | Thermal analysis (melting point depression) |
| Quantification | Relative (area percent) or external standard | Absolute (with internal standard) | Absolute (based on thermodynamic principles) |
| Impurity Detection | Separates and detects chromophoric impurities | Detects proton-containing impurities | Detects soluble, non-isomorphic impurities |
| Specificity | High for separable compounds | High for structurally distinct compounds | Low (does not identify impurities) |
| Accuracy | Good to Excellent | Excellent | Good for high-purity crystalline compounds |
| Precision | Excellent | Excellent | Good |
| Throughput | High | Moderate | Moderate |
| Cost (Instrument) | Moderate | High | Moderate |
Diagram illustrating the decision-making process for selecting a purity assessment method:
Caption: Decision tree for selecting a purity assessment method.
Conclusion
For routine purity assessment and the identification of potential process-related impurities in the synthesis of 1,9-diiodoanthracene, HPLC stands out as a robust and high-throughput method. It provides excellent separation of the target compound from starting materials, intermediates, and positional isomers.
For applications requiring an absolute and highly accurate purity value, qNMR is the method of choice. Its ability to provide a direct measure of purity without the need for a specific reference standard of 1,9-diiodoanthracene makes it a powerful tool, especially for the characterization of new chemical entities.
DSC offers a valuable complementary approach, particularly for confirming the high purity of crystalline final products. It is a relatively fast and straightforward method for detecting the presence of small amounts of soluble impurities.
Ultimately, a multi-faceted approach, potentially combining the high-resolution separation of HPLC with the absolute quantification of qNMR, will provide the most comprehensive and reliable assessment of the purity of synthesized 1,9-diiodoanthracene, ensuring the quality and integrity of the material for its intended application.
References
A Proposed Framework for the Comparative DFT Study of Diiodoanthracene Isomers' Electronic Properties
The iodination of the anthracene core can significantly influence its electronic properties, including the frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the overall charge distribution. These properties are crucial in determining the material's charge transport capabilities, optical properties, and reactivity. A comparative DFT study would elucidate the structure-property relationships, highlighting how the position of the iodine atoms on the anthracene framework modulates its electronic behavior.
This guide provides a standardized workflow and detailed computational protocols to enable a direct comparison between different diiodoanthracene isomers, such as 9,10-, 1,4-, 1,5-, 1,8-, 2,6-, and 2,7-diiodoanthracene.
Proposed Computational Methodology
To ensure consistency and comparability of the results, a standardized computational protocol is essential. The following methodology is proposed based on common practices in DFT studies of halogenated polycyclic aromatic hydrocarbons.
1. Geometry Optimization:
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS should be employed.
-
Method: The geometry of each diiodoanthracene isomer should be optimized in the gas phase.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended for the carbon and hydrogen atoms. For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is advisable to account for relativistic effects.
-
Convergence Criteria: Default convergence criteria for geometry optimization in the selected software package are generally sufficient. A frequency calculation should be performed after optimization to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Following successful geometry optimization, single-point energy calculations should be performed at the same level of theory to determine the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). For more accurate values, the ΔSCF method can be used, where the energy of the cationic and anionic species is calculated separately.
-
Electrostatic Potential (ESP) Maps: ESP maps should be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
Data Presentation: A Template for Comparison
The quantitative data obtained from the DFT calculations should be summarized in a clear and structured table to facilitate easy comparison between the different diiodoanthracene isomers.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 9,10-diiodoanthracene | |||||
| 1,4-diiodoanthracene | |||||
| 1,5-diiodoanthracene | |||||
| 1,8-diiodoanthracene | |||||
| 2,6-diiodoanthracene | |||||
| 2,7-diiodoanthracene | |||||
| Anthracene (for reference) |
Workflow for Comparative DFT Study
The logical flow of the proposed comparative study is illustrated in the diagram below. This workflow ensures a systematic approach, from the initial structure preparation to the final analysis and comparison of the electronic properties.
Workflow for a comparative DFT study of diiodoanthracene isomers.
By adhering to this proposed framework, researchers can generate valuable and comparable data on the electronic properties of diiodoanthracene isomers, which can guide the design and synthesis of novel organic materials with tailored electronic characteristics.
A Researcher's Guide to the Experimental Validation of Theoretical Predictions for 1,9-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Theoretical Predictions vs. Experimental Reality: The Case for Dihaloanthracenes
Anthracene and its derivatives are a cornerstone in the development of organic electronics, fluorescent probes, and potential therapeutic agents. The introduction of heavy atoms like iodine at the 1 and 9 positions is predicted to significantly influence the molecule's electronic structure, photophysical properties, and reactivity due to spin-orbit coupling and steric effects. Theoretical modeling, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool to predict these properties in silico. However, the accuracy of these predictions must be rigorously validated through experimental characterization. This guide provides a roadmap for such a validation for 1,9-diiodoanthracene and serves as a template for the study of other dihaloanthracene analogues.
Workflow for Validation
The validation process involves a synergistic interplay between computational chemistry and experimental synthesis and characterization. The following workflow outlines the key steps:
Caption: Workflow for the validation of theoretical predictions.
Theoretical Protocols
1. Geometry Optimization and Electronic Structure Calculation:
-
Methodology: The molecular geometry of 1,9-diiodoanthracene should be optimized using Density Functional Theory (DFT) with a functional suitable for handling dispersion forces and heavy atoms, such as B3LYP-D3 or M06-2X. A basis set that includes polarization and diffuse functions, and is appropriate for iodine, such as def2-TZVP, should be employed.
-
Outputs: This calculation will yield the optimized molecular structure, bond lengths, bond angles, and dihedral angles. It will also provide the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic behavior.
2. Prediction of UV-Vis Absorption Spectrum:
-
Methodology: Using the optimized geometry from the DFT calculation, Time-Dependent DFT (TD-DFT) calculations should be performed to predict the electronic transitions and the corresponding absorption wavelengths. The same functional and basis set should be used for consistency.
-
Outputs: The calculation will provide a list of excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.
3. Prediction of NMR Spectra:
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for calculating NMR chemical shifts. The calculations should be performed on the optimized geometry.
-
Outputs: The calculation will provide the isotropic shielding values for each nucleus, which can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
Experimental Protocols
1. Synthesis and Purification of 1,9-Diiodoanthracene:
-
A potential synthetic route could involve the direct iodination of anthracene using an appropriate iodinating agent and catalyst. Alternatively, a multi-step synthesis starting from a pre-functionalized anthracene derivative could be employed.
-
Purification is critical and should be achieved through techniques such as column chromatography and recrystallization to obtain a sample of high purity, which is essential for accurate spectroscopic analysis.
2. X-ray Crystallography:
-
Methodology: Single crystals of 1,9-diiodoanthracene suitable for X-ray diffraction should be grown. The crystal structure should be determined to provide precise experimental data on bond lengths, bond angles, and the overall molecular conformation in the solid state.
3. UV-Vis Spectroscopy:
-
Methodology: The UV-Vis absorption spectrum of a dilute solution of purified 1,9-diiodoanthracene in a suitable solvent (e.g., dichloromethane or cyclohexane) should be recorded. The concentration should be known to determine the molar absorptivity.
4. NMR Spectroscopy:
-
Methodology: ¹H and ¹³C NMR spectra of the purified compound should be recorded in a suitable deuterated solvent (e.g., CDCl₃). Advanced 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment of all signals.
Data Comparison
A direct comparison between the theoretical predictions and the experimental data is the ultimate goal of this validation process. The following tables provide a template for how this data should be presented.
Table 1: Comparison of Geometric Parameters
| Parameter | Theoretical (DFT) | Experimental (X-ray) | % Difference |
| C-I Bond Length (Å) | Predicted Value | Measured Value | Calculated Value |
| C-C Bond Lengths (Å) | Predicted Range | Measured Range | Calculated Value |
| Dihedral Angle (°) | Predicted Value | Measured Value | Calculated Value |
Table 2: Comparison of Electronic and Spectroscopic Properties
| Property | Theoretical | Experimental |
| HOMO Energy (eV) | Calculated Value | Indirectly Probed |
| LUMO Energy (eV) | Calculated Value | Indirectly Probed |
| HOMO-LUMO Gap (eV) | Calculated Value | From Absorption Onset |
| λmax (nm) | Predicted Wavelengths | Measured Wavelengths |
| ¹H NMR Chemical Shifts (ppm) | Calculated Shifts | Measured Shifts |
| ¹³C NMR Chemical Shifts (ppm) | Calculated Shifts | Measured Shifts |
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on understanding the relationships between molecular structure and the resulting spectra. The following diagram illustrates the logical flow for assigning the NMR signals of a disubstituted anthracene.
Caption: Logical workflow for NMR spectral assignment.
Alternative Dihaloanthracenes for Comparative Study
To provide a broader context for the properties of 1,9-diiodoanthracene, a comparative study with other dihaloanthracenes is recommended. The following table outlines key parameters for comparison.
Table 3: Comparison with Alternative Dihaloanthracenes
| Compound | Halogen | Position | Predicted HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Synthetic Accessibility |
| 1,9-Dichloroanthracene | Cl | 1,9 | Calculated Value | Calculated Value | Literature/Proposed |
| 1,9-Dibromoanthracene | Br | 1,9 | Calculated Value | Calculated Value | Literature/Proposed |
| 1,9-Diiodoanthracene | I | 1,9 | Calculated Value | Calculated Value | Proposed |
| 9,10-Diiodoanthracene | I | 9,10 | Calculated Value | Calculated Value | Known |
By systematically applying the theoretical and experimental workflows outlined in this guide, researchers can rigorously validate computational predictions for 1,9-diiodoanthracene and its analogues. This approach will not only advance our fundamental understanding of the structure-property relationships in halogenated polycyclic aromatic hydrocarbons but also accelerate their application in materials science and drug discovery.
A Comparative Guide to the Synthetic Accessibility of Diiodoanthracene Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. Anthracene, a versatile polycyclic aromatic hydrocarbon, serves as a foundational structure for a wide array of functional materials and therapeutic agents. The introduction of iodine atoms to the anthracene core significantly influences its electronic properties and reactivity, making diiodoanthracene isomers valuable synthons. This guide provides a comparative analysis of the synthetic accessibility of various diiodoanthracene isomers, supported by experimental data and detailed protocols to aid in the selection of the most suitable isomer for a given application.
The ease of synthesis, and thus the accessibility, of a specific diiodoanthracene isomer is dictated by the directing effects of the anthracene nucleus in electrophilic substitution reactions and the availability of suitably substituted precursors. Generally, direct iodination of anthracene tends to be non-selective, leading to mixtures of products. Therefore, more controlled multi-step strategies are often employed. These typically involve the synthesis of a substituted anthraquinone or anthracene precursor, followed by the introduction of iodine atoms, often via a Sandmeyer reaction from a diaminoanthracene intermediate.
This comparison focuses on the synthetic routes to key diiodoanthracene isomers, including the 1,8-, 2,6-, and 9,10-isomers, highlighting the differences in their preparation and overall yields.
Comparison of Synthetic Accessibility
The synthetic accessibility of diiodoanthracene isomers is summarized in the table below, providing a quantitative basis for comparison. The routes generally rely on the availability of the corresponding dichloro-, dinitro-, or diaminoanthracene precursors.
| Diiodoanthracene Isomer | Starting Material | Synthetic Route | Overall Yield (%) | Key Considerations |
| 1,8-Diiodoanthracene | 1,8-Dichloroanthraquinone | 1. Reduction to anthrone 2. Halogen exchange (Finkelstein reaction) 3. Aromatization | 41 | Multi-step synthesis with moderate overall yield. |
| 2,6-Diiodoanthracene | 2,6-Diaminoanthraquinone | 1. Reduction to 2,6-diaminoanthracene 2. Diazotization 3. Sandmeyer reaction with KI | ~35-42 (estimated) | Relies on the efficient synthesis of the diaminoanthracene precursor. |
| 9,10-Diiodoanthracene | 9,10-Dibromoanthracene | Halogen exchange (Finkelstein reaction) | Moderate (yields vary) | Direct synthesis from anthracene is challenging due to the high reactivity of the 9 and 10 positions towards other reactions. |
Experimental Protocols
Synthesis of 1,8-Diiodoanthracene
The synthesis of 1,8-diiodoanthracene is achieved through a three-step process starting from commercially available 1,8-dichloroanthraquinone.
Step 1: Reduction of 1,8-Dichloroanthraquinone to 1,8-Dichloro-9-anthrone
This step involves the reduction of the anthraquinone to the corresponding anthrone.
Step 2: Halogen Exchange to 1,8-Diiodo-9-anthrone
The dichloroanthrone is converted to the diiodoanthrone via a Finkelstein reaction.
Step 3: Aromatization to 1,8-Diiodoanthracene
The final step involves the aromatization of the diiodoanthrone to yield 1,8-diiodoanthracene. An improved procedure for this overall synthesis reports a 41% yield.
Synthesis of 2,6-Diiodoanthracene
The synthesis of 2,6-diiodoanthracene typically proceeds through the corresponding diamine.
Step 1: Synthesis of 2,6-Diaminoanthracene
2,6-Diaminoanthraquinone is reduced to 2,6-diaminoanthracene. One effective method involves the reduction of 2,6-diaminoanthraquinone to 2,6-diaminoanthrone using tin powder, followed by further reduction to the target 2,6-diaminoanthracene in yields of 55-65%.
Step 2: Diazotization and Sandmeyer Reaction
The 2,6-diaminoanthracene is then converted to the diiodo derivative via a Sandmeyer reaction. This involves diazotization of the amino groups followed by treatment with potassium iodide. While a specific overall yield for 2,6-diiodoanthracene from 2,6-diaminoanthracene was not found, a related reaction involving the diazotization of 2,6-diaminoanthraquinone and subsequent reaction with p-iodoaniline gives a 62% yield of the corresponding diazo compound, suggesting the Sandmeyer reaction itself is a viable step.
Synthesis of 9,10-Diiodoanthracene
Direct iodination of anthracene is generally not a preferred method due to lack of selectivity. A more common approach is a halogen exchange reaction starting from 9,10-dibromoanthracene, which is readily prepared by the bromination of anthracene in high yields (>95%).
Step 1: Synthesis of 9,10-Dibromoanthracene
Anthracene is treated with bromine in a suitable solvent to afford 9,10-dibromoanthracene.
Step 2: Halogen Exchange to 9,10-Diiodoanthracene
The 9,10-dibromoanthracene can then be converted to 9,10-diiodoanthracene via a Finkelstein reaction using an iodide salt such as sodium iodide in a suitable solvent like acetone. The success of this reaction is driven by the precipitation of the less soluble sodium bromide.
Synthetic Strategy Workflow
The general workflow for the synthesis of diiodoanthracene isomers can be visualized as a multi-step process, often starting from a functionalized anthraquinone.
Caption: General synthetic pathways to diiodoanthracene isomers.
Logical Relationship of Synthetic Choices
The choice of a specific synthetic route is often a trade-off between the number of steps, overall yield, and the availability of starting materials.
Caption: Decision tree for selecting a synthetic approach.
Safety Operating Guide
Proper Disposal of 1,9-Diiodoanthracene: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of Anthracene, 1,9-diiodo-. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This guide provides detailed, actionable steps for researchers, scientists, and drug development professionals to manage the disposal of 1,9-diiodoanthracene. The procedures are designed to meet stringent safety and environmental standards, ensuring that your laboratory operations remain compliant with hazardous waste regulations.
I. Hazard and Safety Overview
| Hazard Classification | Description | Primary Route of Exposure |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1][2]. | Environmental release. |
| Skin and Eye Irritant | May cause skin and eye irritation upon contact[3]. | Dermal, Ocular. |
| Inhalation Hazard | Inhalation of dust may cause respiratory irritation[2]. | Inhalation. |
| Combustibility | Combustible. Fine dust dispersed in air may ignite[1]. | Ingestion. |
II. Required Personal Protective Equipment (PPE)
Prior to handling 1,9-diiodoanthracene for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially if dust is generated.
-
Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory.
III. Step-by-Step Disposal Procedure
This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid 1,9-diiodoanthracene waste using a soft brush and dustpan to minimize dust generation.
-
Place the collected solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be designated for "Halogenated Organic Waste."
-
-
Contaminated Materials:
-
Any materials that have come into contact with 1,9-diiodoanthracene, such as gloves, weighing paper, and contaminated labware, must also be disposed of as hazardous waste.
-
Place these items in the same designated "Halogenated Organic Waste" container.
-
-
Solutions:
-
If 1,9-diiodoanthracene is in a solvent, do not dispose of it down the drain.
-
Collect the solution in a separate, sealed, and clearly labeled waste container for "Halogenated Organic Liquid Waste."
-
Step 2: Waste Labeling
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Anthracene, 1,9-diiodo-".
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date of accumulation.
-
The name of the generating laboratory and a responsible contact person.
-
Step 3: Temporary Storage
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents[1].
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so. The final disposal must be conducted at an approved waste disposal plant.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the entire lab.
-
Control: Prevent the spill from spreading and from entering any drains or waterways[1]. Cover drains if necessary.
-
Clean-up (for small spills):
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone) and absorbent pads. Dispose of all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size. For large spills, contact your institution's emergency response team immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 1,9-diiodoanthracene.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
